44-Homooligomycin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H76O11 |
|---|---|
Molecular Weight |
805.1 g/mol |
IUPAC Name |
22,28-diethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C46H76O11/c1-12-34-18-16-14-15-17-28(5)43(52)45(11,54)44(53)33(10)41(51)32(9)40(50)31(8)39(49)27(4)19-22-38(48)55-42-30(7)36(21-20-34)56-46(35(42)13-2)24-23-26(3)37(57-46)25-29(6)47/h14-16,18-19,22,26-37,39,41-43,47,49,51-52,54H,12-13,17,20-21,23-25H2,1-11H3 |
InChI Key |
APJPYXAUMOLFTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Synonyms |
44-homooligomycin A NK86-0279 II |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of 44-Homooligomycin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery, isolation, and biological activities of 44-Homooligomycin A, a macrolide antibiotic with significant antitumor and antifungal properties. The compound was first identified from the culture broth of the soil bacterium Streptomyces bottropensis NK86-0279. This document provides a summary of the available data on its production, physicochemical characteristics, and bioactivity, intended to serve as a foundational resource for researchers in natural product chemistry, oncology, and infectious disease.
Discovery from a Soil Microbe
This compound was discovered as a novel antitumor antibiotic produced by Streptomyces bottropensis strain NK86-0279.[1] This discovery was the result of screening programs aimed at identifying new bioactive secondary metabolites from microbial sources. Streptomyces, a genus of Gram-positive bacteria found predominantly in soil, is renowned for its prolific production of a wide array of clinically important antibiotics and other therapeutic agents.
Fermentation and Isolation
The production of this compound is achieved through the fermentation of Streptomyces bottropensis NK86-0279 in a suitable culture medium. Following an adequate incubation period to allow for the biosynthesis of the compound, the isolation process involves the extraction of the culture broth.
While the detailed, step-by-step experimental protocols for fermentation and isolation are contained within the primary research publication, a general workflow can be inferred.
Experimental Workflow for Isolation
Structural Elucidation
The molecular structure of this compound was determined through a combination of spectroscopic and crystallographic techniques. These methods are standard in natural product chemistry for elucidating the constitution and stereochemistry of novel compounds. The structure was identified as an oligomycin-class antibiotic with an ethyl group substituting the typical methyl group at carbon 26.[1]
Key Analytical Techniques Used:
-
Spectroscopic Analysis: This likely included Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to determine the carbon-hydrogen framework and Mass Spectrometry (MS) to establish the molecular weight and formula.
-
X-ray Crystallographic Analysis: This technique provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, confirming the compound's absolute stereochemistry.[1]
Physicochemical and Biological Properties
Summarized below are the known physicochemical and biological characteristics of this compound. Due to the limitations in accessing the full primary data, specific quantitative values for some properties are not available.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | Not available in abstract |
| Molecular Weight | Not available in abstract |
| Appearance | Not available in abstract |
| Melting Point | Not available in abstract |
| Optical Rotation | Not available in abstract |
Biological Activity
This compound has demonstrated significant potential as both an antitumor and antifungal agent.
Antitumor Activity
The compound exhibits potent cytotoxic effects against a variety of tumor cells in laboratory settings (in vitro).[1] Furthermore, it has shown activity in animal models (in vivo) against Colon 26 carcinoma, indicating its potential for further investigation as a cancer therapeutic.[1]
Table 2: In Vitro Antitumor Activity of this compound (IC₅₀ Values)
| Cell Line | IC₅₀ (µg/mL) |
| P388 leukemia | Not available in abstract |
| L1210 leukemia | Not available in abstract |
| B16 melanoma | Not available in abstract |
| Colon 26 carcinoma | Not available in abstract |
Antimicrobial Activity
While this compound did not show activity against Gram-positive and Gram-negative bacteria or yeast at concentrations up to 1,000 µg/mL, it does possess antifungal properties.[1]
Table 3: Antifungal Activity of this compound (MIC Values)
| Fungal Strain | MIC (µg/mL) |
| Pyricularia oryzae | Not available in abstract |
| Botrytis cinerea | Not available in abstract |
Mechanism of Action and Signaling Pathways
The precise mechanism of action and the specific cellular signaling pathways affected by this compound are not detailed in the publicly available abstracts of the primary research. Oligomycins, as a class, are known to be potent inhibitors of ATP synthase, which could be a potential mechanism for the observed bioactivities of this compound. Further research is required to elucidate the exact pathways.
Conclusion
This compound is a promising natural product with demonstrated antitumor and antifungal activities. Its discovery from Streptomyces bottropensis highlights the continued importance of microbial sources in the search for new therapeutic agents. While this guide provides a summary of the foundational knowledge, a full in-depth analysis, including detailed experimental protocols and comprehensive quantitative data, would necessitate access to the complete primary research article. Further investigation into its mechanism of action is warranted to fully understand its therapeutic potential.
References
A Technical Guide to 44-Homooligomycin A: Production and Fermentation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 44-Homooligomycin A, a potent antitumor antibiotic. The document details the producing organism, comprehensive fermentation conditions, experimental protocols for production and isolation, and an elucidation of its biosynthetic pathway.
Producing Organism
The primary producer of this compound is the Gram-positive bacterium, Streptomyces bottropensis.[1][2] This species, belonging to the Actinomycetota phylum, is a soil-dwelling microorganism known for its ability to produce a variety of secondary metabolites with diverse biological activities, including other antibiotics like bottromycin, dunaimycin, and mensacarcin.[3] Strains of Streptomyces bottropensis, such as NK86-0279 and the type strain DSM 40262, have been identified as producers.[1][2] Additionally, related homooligomycin compounds have been isolated from other Streptomyces species, such as Streptomyces ostreogriseus, highlighting the biosynthetic potential of this genus.[4]
Fermentation Conditions for this compound Production
Successful production of this compound hinges on optimized fermentation conditions. While specific data for Streptomyces bottropensis producing this exact compound is limited, a comprehensive fermentation strategy can be developed based on protocols for closely related Streptomyces species and the production of similar polyketides.
Table 1: Recommended Fermentation Parameters for this compound Production
| Parameter | Recommended Value/Composition | Notes |
| Producing Organism | Streptomyces bottropensis (e.g., strain NK86-0279) | --- |
| Seed Medium | GYM Streptomyces Medium (DSMZ Medium 65) or ISP-2 Medium | To be used for inoculum development. |
| Production Medium | Soluble Starch: 20 g/L, Glucose: 10 g/L, Soybean Meal: 25 g/L, Beef Extract: 1 g/L, Yeast Extract: 4 g/L, NaCl: 2 g/L, CaCO₃: 2 g/L, K₂HPO₄: 0.05 g/L | This medium is based on that used for the production of homooligomycin E by S. ostreogriseus. Adjustments may be necessary for optimal yield with S. bottropensis. |
| Initial pH | 7.0 - 7.2 | The optimal pH for many Streptomyces fermentations is near neutral. |
| Incubation Temperature | 28 - 30°C | Mesophilic growth range for most Streptomyces species. |
| Agitation | 160 - 220 rpm | To ensure adequate aeration and nutrient distribution in shake flask cultures. |
| Aeration | Obligate aerobe; ensure sufficient oxygen supply. For fermentors, an aeration rate of ~1 VVM (volume of air per volume of medium per minute) is a common starting point. | --- |
| Inoculum Size | 5 - 10% (v/v) | A well-grown seed culture should be used. |
| Fermentation Time | 7 - 12 days | Production of secondary metabolites typically occurs in the stationary phase. Time-course analysis is recommended to determine the optimal harvest time. |
Experimental Protocols
Fermentation Protocol (Submerged Culture)
This protocol outlines the steps for the lab-scale production of this compound in shake flasks.
-
Inoculum Preparation:
-
Aseptically inoculate a loopful of a mature culture of Streptomyces bottropensis from a solid agar slant (e.g., GYM Streptomyces Medium) into a 250 mL flask containing 50 mL of seed medium.
-
Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 2-3 days until dense growth is observed.
-
-
Production Culture:
-
Inoculate a 1 L flask containing 200 mL of production medium with 10-20 mL (5-10%) of the seed culture.
-
Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-12 days.
-
Monitor the fermentation broth periodically for pH, cell growth, and production of this compound (if an analytical standard and method are available).
-
Extraction and Isolation Protocol
The following is a general procedure for the extraction and purification of this compound from the fermentation broth.
-
Harvesting: After the fermentation period, harvest the entire culture broth.
-
Mycelial Extraction: Separate the mycelia from the supernatant by centrifugation or filtration. Extract the mycelial cake with an organic solvent such as acetone or methanol.
-
Solvent Partitioning: Concentrate the organic extract in vacuo to remove the solvent. Partition the resulting aqueous residue against a non-polar solvent like ethyl acetate. The lipophilic this compound will partition into the ethyl acetate phase.
-
Crude Extract Preparation: Collect the ethyl acetate fraction and evaporate it to dryness to obtain the crude extract.
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography using a stationary phase like silica gel or Sephadex LH-20.
-
Elute with a gradient of solvents, for example, a mixture of hexane and ethyl acetate or chloroform and methanol, to separate the components.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing the compound of interest.
-
-
Final Purification: Perform further purification using preparative HPLC with a reverse-phase column (e.g., C18) to obtain pure this compound.
Biosynthesis of this compound
This compound belongs to the polyketide family of natural products. Its biosynthesis is orchestrated by a Type I Polyketide Synthase (PKS) system.[4] While the specific gene cluster for this compound in S. bottropensis has not been fully detailed in the provided search results, the well-characterized oligomycin biosynthetic gene cluster (olm) in Streptomyces avermitilis serves as an excellent model.[5]
The core scaffold of this compound is assembled from simple acyl-CoA precursors, such as acetyl-CoA, propionyl-CoA, and in the case of the "homo" variant, likely ethylmalonyl-CoA. The large, multi-domain PKS enzymes catalyze the sequential condensation of these building blocks. Following the assembly of the polyketide chain, a series of post-PKS modifications, including cyclization, oxidation, and glycosylation (though not present in oligomycins), are carried out by tailoring enzymes encoded within the gene cluster to yield the final bioactive molecule.
Below is a conceptual diagram of the biosynthetic pathway.
Caption: Conceptual Biosynthetic Pathway of this compound.
Experimental and Logical Workflow
The following diagram illustrates the overall workflow from strain cultivation to the isolation of pure this compound.
Caption: Overall Workflow for this compound Production.
References
- 1. 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces bottropensis | Type strain | DSM 40262, ATCC 25435, CBS 163.64, CBS 667.69, ETH 23899, IFO 13023, ISP 5262, JCM 4459, NBRC 13023, RIA 1215, BCRC 12063, CGMCC 4.1669, CIP 105278, KACC 20131, MTCC 4729, NRRL ISP-5262, VKM Ac-1755 | BacDiveID:15055 [bacdive.dsmz.de]
- 3. Streptomyces bottropensis - Wikipedia [en.wikipedia.org]
- 4. Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of 44-Homooligomycin A in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
44-Homooligomycin A, a potent antitumor antibiotic, is a polyketide natural product synthesized by the soil bacterium Streptomyces bottropensis. This macrolide shares a structural backbone with the well-characterized oligomycins but is distinguished by the presence of an ethyl group at carbon 44, in place of a methyl group. This subtle structural alteration, which can significantly impact biological activity, originates from the specialized enzymatic machinery of its biosynthetic pathway. This technical guide provides a comprehensive overview of the proposed biosynthesis of this compound, drawing upon comparative genomics, bioinformatics, and established principles of polyketide synthesis. We delve into the genetic architecture of the putative biosynthetic gene cluster, the enzymatic functions of the core polyketide synthase, and the likely mechanism for the incorporation of the characteristic ethyl moiety. Furthermore, this guide outlines detailed experimental protocols for the cultivation of S. bottropensis, extraction of the target compound, and methods to probe the biosynthetic pathway, offering a valuable resource for researchers aiming to understand, engineer, and exploit this promising therapeutic agent.
Introduction
Streptomyces, a genus of Gram-positive bacteria, are renowned for their prolific production of a vast array of secondary metabolites with diverse biological activities, including many clinically important antibiotics and anticancer agents.[1] Among these is this compound, a member of the oligomycin family of macrolides, which are known inhibitors of mitochondrial F0F1-ATPase.[2][3] this compound and its analogue, 44-Homooligomycin B, were first isolated from the culture broth of Streptomyces bottropensis and demonstrated potent antitumor activities.[2] The key structural feature that distinguishes 44-homooligomycins from their oligomycin counterparts is the substitution of an ethyl group for a methyl group at position C-44.[2] This seemingly minor modification underscores the remarkable specificity and versatility of the enzymatic machinery that governs the biosynthesis of these complex natural products.
The biosynthesis of such macrolides is orchestrated by large, multifunctional enzymes known as Type I Polyketide Synthases (PKSs). These PKSs function as molecular assembly lines, iteratively condensing simple acyl-CoA precursors to construct the complex carbon skeleton of the polyketide.[4] The genetic blueprints for these enzymatic factories are encoded in contiguous sets of genes known as Biosynthetic Gene Clusters (BGCs). The availability of the draft genome sequence of Streptomyces bottropensis ATCC 25435 provides a critical resource for elucidating the genetic basis of this compound biosynthesis through a genome mining approach.[5][6]
This guide aims to provide a detailed technical overview of the biosynthesis of this compound, tailored for researchers, scientists, and drug development professionals. We will explore the proposed biosynthetic pathway, the architecture of the putative BGC, and the key enzymatic players. Furthermore, we will provide detailed experimental protocols and data presentation formats to facilitate further research in this area.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow a canonical Type I PKS pathway, analogous to that of oligomycin A, with a key modification in the selection of a precursor unit. The core of the biosynthetic machinery is a modular PKS that catalyzes the assembly of the polyketide backbone from a starter unit and a series of extender units.
The Polyketide Synthase (PKS) Assembly Line
The PKS responsible for this compound synthesis is predicted to be a multi-modular enzyme complex. Each module is responsible for one cycle of chain elongation and contains a set of catalytic domains. The minimal domains for a module include a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP).[4] Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER), may be present in a module to modify the β-keto group formed after each condensation step.
Incorporation of the Ethyl Group: A Key Modification
The defining feature of this compound is the ethyl group at C-44. This strongly suggests that during one of the elongation steps, the PKS machinery incorporates an ethylmalonyl-CoA extender unit instead of the more common methylmalonyl-CoA. This selection is governed by the substrate specificity of the Acyltransferase (AT) domain within the corresponding PKS module.[7][8] Computational and experimental studies on various PKS AT domains have shown that specific amino acid residues within the active site determine the recognition and selection of the acyl-CoA substrate.[5][9] A comparative analysis of the putative 44-homooligomycin PKS AT domains with those from oligomycin and other polyketide pathways will be crucial to pinpoint the specific module and the key residues responsible for ethylmalonyl-CoA incorporation.
Alternatively, the ethyl group could arise from the use of propionyl-CoA as a starter unit, which would then be extended by malonyl-CoA and methylmalonyl-CoA units. However, based on the numbering of the carbon backbone of oligomycins, the modification is more likely to occur during an elongation step.
Post-PKS Modifications
Following the assembly of the polyketide chain by the PKS, a series of post-PKS modifications are required to yield the final this compound molecule. These modifications are catalyzed by tailoring enzymes encoded within the BGC and likely include:
-
Cyclization: The linear polyketide chain is cyclized to form the macrolactone ring, a reaction often catalyzed by a Thioesterase (TE) domain located at the C-terminus of the final PKS module.
-
Hydroxylation: Specific carbon atoms are hydroxylated by cytochrome P450 monooxygenases or other oxidoreductases.
-
Spiroketal formation: The characteristic spiroketal moiety is formed through intramolecular cyclization.
A schematic representation of the proposed biosynthetic pathway is presented below.
The Putative this compound Biosynthetic Gene Cluster (BGC)
A bioinformatic analysis of the Streptomyces bottropensis ATCC 25435 draft genome is predicted to reveal a large Type I PKS gene cluster responsible for this compound biosynthesis. This putative BGC would be expected to contain the following key genes:
-
PKS Genes: A set of large, modular genes encoding the core polyketide synthase enzymes. A comparative analysis with the oligomycin BGC from Streptomyces avermitilis will be instrumental in identifying these genes.
-
Acyltransferase (AT) Domains: Within the PKS genes, the AT domains will be of particular interest. The AT domain of the module responsible for incorporating the ethyl group is expected to show sequence motifs characteristic of ethylmalonyl-CoA specificity.
-
Tailoring Enzyme Genes: Genes encoding cytochrome P450 monooxygenases, dehydrogenases, and cyclases that carry out the post-PKS modifications.
-
Regulatory Genes: Genes encoding transcriptional regulators that control the expression of the biosynthetic genes.
-
Resistance Genes: Genes conferring resistance to this compound to the producing organism.
A logical diagram illustrating the expected components of the BGC is shown below.
References
- 1. Comparative Genomics Reveals a Remarkable Biosynthetic Potential of the Streptomyces Phylogenetic Lineage Associated with Rugose-Ornamented Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptomyces bottropensis | Type strain | DSM 40262, ATCC 25435, CBS 163.64, CBS 667.69, ETH 23899, IFO 13023, ISP 5262, JCM 4459, NBRC 13023, RIA 1215, BCRC 12063, CGMCC 4.1669, CIP 105278, KACC 20131, MTCC 4729, NRRL ISP-5262, VKM Ac-1755 | BacDiveID:15055 [bacdive.dsmz.de]
- 4. mdpi.com [mdpi.com]
- 5. Computational studies on the substrate specificity of an acyltransferase domain from salinomycin polyketide synthase - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Draft Genome Sequence of Streptomyces bottropensis ATCC 25435, a Bottromycin-Producing Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism and Specificity of an Acyltransferase Domain from a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate Specificity of Acyltransferase Domains for Efficient Transfer of Acyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antitumor Potential of 44-Homooligomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 44-Homooligomycin A is a novel macrolide antibiotic identified as a potent antitumor agent. Isolated from Streptomyces bottropensis, this compound belongs to the oligomycin family, known for their cytotoxic properties.[1] This technical guide provides an in-depth exploration of the presumed mechanism of action of this compound as an antitumor agent, drawing upon the established activities of the broader oligomycin class, particularly Oligomycin A, due to the limited specific data on the 44-homo analogue. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways involved in its anticancer effects.
Core Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
The primary mechanism of action for the oligomycin class of antibiotics is the potent and specific inhibition of mitochondrial F₀F₁-ATP synthase.[2][3][4] This enzyme is crucial for the production of ATP through oxidative phosphorylation (OXPHOS). By blocking the proton channel (F₀ subunit) of ATP synthase, this compound is hypothesized to disrupt the mitochondrial proton gradient, leading to a cascade of events detrimental to cancer cell survival.[3][5]
This inhibition of ATP synthesis forces a metabolic shift towards glycolysis and can trigger apoptosis, or programmed cell death, in cancer cells.[4] Furthermore, this disruption of mitochondrial function has been shown to overcome drug resistance in certain cancer cell lines.[2]
Quantitative Data: In Vitro Cytotoxicity
While specific IC50 values for this compound are not widely published, the parent compound, Oligomycin A, has demonstrated potent cytotoxic effects across various cancer cell lines. The following table summarizes representative IC50 values for Oligomycin A, providing an expected range of efficacy for this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF7 | Breast Cancer | ~0.1 | [6] |
| MDA-MB-231 | Breast Cancer | ~5-10 | [6] |
In Vivo Antitumor Activity
Initial studies have demonstrated the in vivo efficacy of this compound. In a murine model, it was shown to be active against Colon 26 carcinoma, highlighting its potential for translation into clinical applications.[1]
Signaling Pathways Implicated in Antitumor Activity
The inhibition of ATP synthase by this compound is expected to trigger a complex network of signaling pathways, ultimately leading to apoptosis and cell cycle arrest.
Apoptosis Induction Pathway
The primary pathway leading to cell death is the intrinsic apoptotic pathway, initiated by mitochondrial stress.
Caption: Presumed apoptotic pathway induced by this compound.
Cell Cycle Arrest
Disruption of cellular energy metabolism can also lead to cell cycle arrest, preventing cancer cell proliferation. The G1/S transition is a critical checkpoint that is sensitive to metabolic stress.
Caption: Hypothesized mechanism of this compound-induced cell cycle arrest.
Experimental Protocols
The following are generalized methodologies for key experiments relevant to the study of this compound's antitumor effects.
Cell Culture and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, Colon 26) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound (or a relevant oligomycin) for 48-72 hours.
-
MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Adherent cells are detached with trypsin, and all cells (including floating cells) are collected and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Tumor Xenograft Model
-
Cell Implantation: BALB/c mice are subcutaneously injected with Colon 26 cancer cells (e.g., 1 x 10⁶ cells).[7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Compound Administration: Mice are treated with this compound (intraperitoneally or orally) at various dosages, alongside a vehicle control group.
-
Tumor Monitoring: Tumor volume and body weight are measured every 2-3 days.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.
Caption: General workflow for evaluating the antitumor activity of this compound.
Conclusion and Future Directions
This compound represents a promising new antitumor agent, likely acting through the well-established mechanism of mitochondrial ATP synthase inhibition characteristic of the oligomycin family. This leads to a profound disruption of cancer cell metabolism, triggering apoptosis and inhibiting proliferation. While initial in vivo data is encouraging, further research is critically needed to fully elucidate the specific molecular interactions and signaling pathways modulated by this compound. Future studies should focus on obtaining precise quantitative data on its efficacy in a wider range of cancer models, exploring potential synergistic effects with other chemotherapeutic agents, and investigating its detailed pharmacokinetic and pharmacodynamic properties to pave the way for potential clinical development.
References
- 1. 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Oligomycin - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. agscientific.com [agscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Cellosaurus cell line MC-26 (CVCL_0240) [cellosaurus.org]
Biological Activity of 44-Homooligomycin A Against Cancer Cell Lines: A Technical Guide
Disclaimer: Direct experimental data on the biological activity of 44-Homooligomycin A against cancer cell lines is limited in publicly available scientific literature. This guide provides an in-depth overview of the biological activity of the closely related and well-studied compound, Oligomycin A, as a proxy. The methodologies and mechanisms described herein are expected to be highly relevant for investigating the anticancer potential of this compound.
Introduction
Oligomycins are a class of macrolide antibiotics produced by Streptomyces species. They are potent inhibitors of mitochondrial F₀F₁-ATP synthase, the enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation (OXPHOS). By disrupting this fundamental process, oligomycins exhibit significant cytotoxic effects, making them a subject of interest in cancer research. This technical guide focuses on the biological activity of this class of compounds, with a specific emphasis on their potential as anticancer agents.
Quantitative Data on Anticancer Activity
The cytotoxic effects of Oligomycin A have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Cell Line | Assay Type | IC50 Value | Reference |
| MCF7 (Breast) | Mammosphere Formation | ~100 nM | [1] |
| MDA-MB-231 (Breast) | Mammosphere Formation | ~5-10 µM | [1] |
| K562 (Leukemia) | Cytotoxicity Assay | Data Not Specified | [2] |
| HCT116 (Colon) | Cytotoxicity Assay | Data Not Specified | [2] |
| Jurkat (Leukemia) | Cell Viability Assay | 100 ng/mL (effective concentration) | [3] |
| RKO (Colon) | Cell Proliferation (SRB) | Effective at various concentrations | [4] |
| A549 (Lung) | Cell Viability (MTT) | Effective at 10 µM | [5] |
| HepG2 (Liver) | Cytotoxicity (Alamar Blue) | Effective concentration not specified | [6] |
Mechanism of Action
The primary mechanism of action for oligomycins is the inhibition of the F₀ subunit of the mitochondrial F₀F₁-ATP synthase. This inhibition blocks the proton channel, preventing the influx of protons into the mitochondrial matrix and thereby halting the synthesis of ATP via oxidative phosphorylation.[7] This disruption of cellular energy metabolism leads to a cascade of downstream effects, ultimately resulting in cancer cell death.
Signaling Pathways
The inhibition of ATP synthase by oligomycins triggers several signaling pathways implicated in cancer cell survival and death.
Caption: Mechanism of Oligomycin A-induced cell death.
The inhibition of ATP synthase by Oligomycin A leads to a decrease in cellular ATP levels, which in turn activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[8] This can lead to the inhibition of anabolic pathways and the induction of catabolic processes. Furthermore, mitochondrial dysfunction caused by Oligomycin A can increase the production of reactive oxygen species (ROS), leading to oxidative stress.[8] This oxidative stress can induce endoplasmic reticulum (ER) stress, which in turn can trigger apoptosis through the unfolded protein response (UPR).[9] Oligomycin A has also been shown to modulate the AKT signaling pathway, which is crucial for cell survival and proliferation.[8] The culmination of these signaling events is the induction of apoptosis, or programmed cell death, in cancer cells.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the biological activity of compounds like this compound against cancer cell lines.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
b) Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dye Solubilization: Add 10 mM Tris base solution to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel anticancer compound.
Caption: In Vitro Anticancer Drug Discovery Workflow.
Conclusion
While specific data for this compound is not yet widely available, the extensive research on Oligomycin A strongly suggests that it and its analogs are potent inhibitors of cancer cell growth. Their mechanism of action, centered on the disruption of mitochondrial ATP synthesis, leads to a multifaceted cellular response involving key signaling pathways that culminate in apoptosis. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel compounds as potential anticancer therapeutics. Further research is warranted to elucidate the specific activity and potential of this compound in various cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cytotoxicity of oligomycin A derivatives modified in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oligomycin - Wikipedia [en.wikipedia.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Oligomycin A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
44-Homooligomycin A: A Technical Guide to its Effects on Cellular Respiration and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
44-Homooligomycin A, a macrolide antibiotic belonging to the oligomycin family, is a potent modulator of cellular bioenergetics. While specific research on the "44-homo" variant is limited, extensive data on the closely related and well-characterized Oligomycin A provides a strong framework for understanding its mechanism of action and effects. This document synthesizes the available information on the impact of oligomycins on cellular respiration and metabolism, presenting key data, experimental methodologies, and visual representations of the underlying pathways. It is intended to serve as a comprehensive resource for researchers investigating mitochondrial function, metabolic pathways, and the therapeutic potential of ATP synthase inhibitors.
Disclaimer: The majority of the data presented herein pertains to Oligomycin A. It is presumed that this compound exhibits a similar mechanism and biological activity. However, direct comparative studies are necessary to ascertain any potential differences in potency or specificity.
Core Mechanism of Action: Inhibition of ATP Synthase
Oligomycins, including this compound, exert their primary effect by directly inhibiting mitochondrial ATP synthase (also known as Complex V)[1][2][3]. This multi-subunit enzyme is responsible for the final step of oxidative phosphorylation, harnessing the electrochemical gradient generated by the electron transport chain (ETC) to synthesize ATP from ADP and inorganic phosphate[1].
The inhibitory action is highly specific, targeting the F0 subunit of the ATP synthase complex, which forms the proton channel embedded in the inner mitochondrial membrane[1][4]. By binding to this subunit, oligomycin physically obstructs the flow of protons back into the mitochondrial matrix, effectively uncoupling proton translocation from ATP synthesis[1][4]. This blockade has profound and immediate consequences for cellular respiration and metabolism.
Caption: Mechanism of ATP Synthase Inhibition by this compound.
Effects on Cellular Respiration
The inhibition of ATP synthase by this compound leads to a cascade of effects on cellular oxygen consumption, a direct measure of electron transport chain activity.
Reduction in Oxygen Consumption Rate (OCR)
By blocking the primary route for proton re-entry into the mitochondrial matrix, oligomycin causes a build-up of the proton gradient across the inner mitochondrial membrane[2]. This increased electrochemical potential opposes the further pumping of protons by the ETC complexes. Consequently, the rate of electron flow through the chain slows dramatically, resulting in a significant decrease in the cellular oxygen consumption rate (OCR)[3][5]. The extent of this inhibition is substantial, as approximately 80% of basal cellular respiration is coupled to ATP synthesis[6].
Unmasking Proton Leak
The residual oxygen consumption observed in the presence of oligomycin is attributed to "proton leak," a process where protons re-enter the mitochondrial matrix through alternative pathways, bypassing ATP synthase[1][6]. This leak represents the energy dissipated as heat and is a key component of mitochondrial basal metabolism. Therefore, oligomycin is a critical tool for experimentally distinguishing between ATP-linked respiration and proton leak.
Metabolic Reprogramming: The Shift to Glycolysis
The acute inhibition of oxidative phosphorylation forces cells to adapt their metabolic strategies to meet their energy demands.
Upregulation of Glycolysis
With the primary source of ATP synthesis shut down, cells undergo a rapid metabolic shift towards glycolysis to generate ATP through substrate-level phosphorylation[3][7]. This compensatory mechanism involves an increased uptake of glucose and its conversion to pyruvate, with a net production of two ATP molecules per molecule of glucose. Studies have shown that treatment with oligomycin leads to a significant increase in glucose consumption and lactate production in various cell lines[7].
Lactate Accumulation
In many cell types, particularly under aerobic conditions, the increased glycolytic flux results in the conversion of pyruvate to lactate[8]. This process, known as aerobic glycolysis or the "Warburg effect" in cancer cells, serves to regenerate NAD+ required for sustained glycolytic activity[9]. Consequently, oligomycin treatment can lead to a significant accumulation of lactate in the cellular environment[1].
Caption: Metabolic shift induced by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of oligomycin on cellular respiration and metabolism.
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cellular Respiration | ||||
| Basal Respiration | Various | 1 µg/mL | ~80% inhibition (ATP-linked portion) | [6] |
| Maximal Respiration | T98G glioma cells | 0.3-3.0 µg/mL | Underestimation by 25-40% | [9] |
| Metabolism | ||||
| ATP Levels | H1299 cells | 100 ng/mL | 5-8% drop initially | [7] |
| Lactate Production | H1299 cells | 100 ng/mL | Increased | [7] |
| Glycolysis Rate | H1299 cells | 100 ng/mL | ~86% increase after 5 days | [7] |
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR)
A common method for assessing the effects of this compound on cellular respiration is through extracellular flux analysis using instruments like the Seahorse XF Analyzer.
Protocol Outline:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to the desired working concentrations in assay medium.
-
Assay Setup:
-
Replace the cell culture medium with pre-warmed assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for approximately 1 hour.
-
Load the injector ports of the sensor cartridge with the following compounds:
-
-
Data Acquisition: Place the plate in the analyzer and run a pre-programmed protocol that sequentially injects the compounds and measures OCR at each stage.
Caption: Workflow for measuring Oxygen Consumption Rate (OCR).
Conclusion
This compound, as a member of the oligomycin family, is a powerful tool for dissecting the intricacies of cellular respiration and metabolism. Its specific inhibition of ATP synthase provides a means to quantify the contributions of oxidative phosphorylation and proton leak to cellular bioenergetics. The consequent metabolic reprogramming towards glycolysis highlights the adaptability of cellular energy production pathways. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the unique properties of this compound in their investigations of mitochondrial function and metabolic diseases. Further research is warranted to delineate the specific potency and any unique characteristics of the 44-homo variant compared to other oligomycins.
References
- 1. Oligomycin - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. apexbt.com [apexbt.com]
- 4. youtube.com [youtube.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prezi.com [prezi.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of a platform for measuring mitochondrial oxygen consumption rate for cardiac mitochondrial toxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of 44-Homooligomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
44-Homooligomycin A is a macrolide antibiotic with demonstrated antitumor and antifungal properties. While specific research on this compound is limited, its structural similarity to the well-characterized compound Oligomycin A strongly suggests a shared primary molecular target: the F₀ subunit of mitochondrial F₁F₀-ATP synthase. This guide synthesizes the available data, leveraging Oligomycin A as a proxy to elucidate the mechanism of action, downstream signaling effects, and methodologies for studying this compound. The primary mode of action is the inhibition of oxidative phosphorylation, leading to a cellular energy crisis and the induction of apoptosis. This document provides a comprehensive overview for researchers investigating its therapeutic potential.
Primary Molecular Target: F₁F₀-ATP Synthase
The principal molecular target of the oligomycin family of antibiotics is the F₁F₀-ATP synthase (also known as Complex V) located in the inner mitochondrial membrane. Specifically, these compounds bind to the F₀ subunit, which functions as a proton channel. By obstructing this channel, this compound is presumed to inhibit the influx of protons into the mitochondrial matrix, thereby uncoupling the proton motive force from ATP synthesis.[1][2][3] This direct inhibition of oxidative phosphorylation is the cornerstone of its biological activity.
Mechanism of Inhibition
The binding of oligomycins to the F₀ subunit physically blocks the proton translocation pathway necessary for the rotational catalysis of ATP synthesis by the F₁ subunit.[1][2] This leads to a halt in ATP production via oxidative phosphorylation and a subsequent buildup of the proton gradient across the inner mitochondrial membrane.
Quantitative Bioactivity Data (Oligomycin A as a proxy)
Due to the absence of specific quantitative data for this compound in publicly available literature, the following tables summarize the bioactivity of its close structural analog, Oligomycin A. It is hypothesized that this compound exhibits a similar activity profile.
Table 1: Inhibitory Constants for Oligomycin A
| Target | Assay Condition | Inhibitory Constant (Ki) |
| Mitochondrial F₀F₁-ATPase | --- | 1 µM |
| Triton X-100-solubilized ATPase | --- | 0.1 µM |
Table 2: Cytotoxicity of Oligomycin A against Cancer Cell Lines
| Cell Line | Assay | IC₅₀ / GI₅₀ |
| NCI-60 Panel | --- | 10 nM (GI₅₀) |
| HCT-116 (Colon Carcinoma) | MTT Assay | 0.9-1 µM |
| K562 (Chronic Myelogenous Leukemia) | MTT Assay | 0.2 µM |
| MCF7 (Breast Adenocarcinoma) | Mammosphere Formation Assay | ~100 nM |
| MDA-MB-231 (Breast Adenocarcinoma) | Mammosphere Formation Assay | ~5-10 µM |
Table 3: Effective Concentration for Complete Inhibition of Oxidative Phosphorylation
| Cell Line | Method | Concentration |
| Various Cancer Cell Lines | Oxygen Consumption Rate | 100 ng/mL |
Downstream Signaling Pathways
The inhibition of ATP synthase by this compound triggers a cascade of downstream cellular events, primarily revolving around cellular energy sensing and the induction of programmed cell death.
Activation of AMPK Signaling
A direct consequence of ATP depletion is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The increased AMP:ATP ratio allosterically activates AMPK, which in turn phosphorylates numerous downstream targets to conserve energy by inhibiting anabolic processes and stimulating catabolic pathways, such as glycolysis.
Induction of Mitochondrial Apoptosis
Prolonged and severe ATP depletion induced by this compound leads to the initiation of the intrinsic (mitochondrial) pathway of apoptosis. This process involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of a caspase cascade and eventual cell death. The inhibition of ATP synthase can lead to the release of cytochrome c from the mitochondria into the cytosol.[4][5] In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9.[6][7] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[5][7]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the molecular targets and cellular effects of this compound.
Mitochondrial ATP Synthase Activity Assay
This protocol measures the hydrolytic (reverse) activity of ATP synthase, which is inhibited by oligomycins. The assay couples the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.[8][9]
Materials:
-
Isolated mitochondria or cell lysates
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 20 mM MgCl₂, 5 mg/ml BSA
-
Complete Reaction Buffer: Reaction Buffer supplemented with 1 mM NADH, 10 mM phosphoenolpyruvate (PEP), 4 units/ml lactate dehydrogenase (LDH), 4 units/ml pyruvate kinase (PK), 1 µM antimycin A, and 5 µM FCCP.
-
ATP solution (100 mM)
-
This compound stock solution (in DMSO or ethanol)
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare isolated mitochondria or cell lysates from control and treated cells.
-
To a cuvette, add the Complete Reaction Buffer.
-
Add the mitochondrial or cell lysate preparation to the cuvette and mix gently.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding ATP to a final concentration of 2.5 mM and start recording the decrease in absorbance over time.
-
To determine the this compound-sensitive activity, perform a parallel experiment where the compound is pre-incubated with the mitochondrial/cell lysate preparation before the addition of ATP.
-
The rate of NADH oxidation (decrease in A₃₄₀) is proportional to the ATP synthase activity. The specific activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[10][11][12]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
References
- 1. researchgate.net [researchgate.net]
- 2. agscientific.com [agscientific.com]
- 3. Oligomycin A-induced inhibition of mitochondrial ATP-synthase activity suppresses boar sperm motility and in vitro capacitation achievement without modifying overall sperm energy levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oligomycin and antimycin A prevent nitric oxide-induced apoptosis by blocking cytochrome C leakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-9 is activated in a cytochrome c-independent manner early during TNFalpha-induced apoptosis in murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 9. Determination of the H+-ATP Synthase and Hydrolytic Activities [bio-protocol.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
Preliminary In Vitro Studies of 44-Homooligomycin A Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, specific in vitro cytotoxicity data for 44-Homooligomycin A is not available in the public domain. This guide summarizes the known cytotoxic properties of the closely related compound, Oligomycin A, which belongs to the same class of macrolide antibiotics. The presented data and mechanisms should be considered representative of the potential activity of this compound and require experimental validation for the specific compound.
Executive Summary
Oligomycins are a class of macrolide antibiotics produced by Streptomyces species. They are potent inhibitors of mitochondrial F0F1-ATP synthase, a key enzyme in cellular energy production. This inhibition disrupts oxidative phosphorylation, leading to a cascade of events culminating in apoptotic cell death. Due to this mechanism, oligomycins have demonstrated significant cytotoxic effects against various cancer cell lines, making them a subject of interest in drug development. This document provides an in-depth overview of the available in vitro cytotoxicity data for Oligomycin A, detailed experimental protocols for assessing cytotoxicity, and a visualization of the pertinent signaling pathways.
Quantitative Cytotoxicity Data
The following table summarizes the reported in vitro cytotoxic activity of Oligomycin A and its derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
| Oligomycin A Derivative (33-azido-33-deoxy) | K562 | Chronic Myelogenous Leukemia | Data not specified | [1] |
| Oligomycin A Derivative (4-phenyltriazole) | K562 | Chronic Myelogenous Leukemia | Data not specified | [1] |
| Oligomycin A Derivative (4-methoxycarbonyl-triazole) | K562 | Chronic Myelogenous Leukemia | Data not specified | [1] |
| Oligomycin A Derivative (3-dimethylaminoethyl amide of carboxyltriazole) | K562 | Chronic Myelogenous Leukemia | Data not specified | [1] |
| Oligomycin A Derivative (33-azido-33-deoxy) | HCT116 | Human Colon Carcinoma | Data not specified | [1] |
| Oligomycin A Derivative (4-phenyltriazole) | HCT116 | Human Colon Carcinoma | Data not specified | [1] |
| Oligomycin A Derivative (4-methoxycarbonyl-triazole) | HCT116 | Human Colon Carcinoma | Data not specified | [1] |
| Oligomycin A Derivative (3-dimethylaminoethyl amide of carboxyltriazole) | HCT116 | Human Colon Carcinoma | Data not specified | [1] |
Note: While the referenced study confirms high cytotoxicity, specific IC50 values were not provided in the abstract.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro cytotoxicity of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
-
Target cancer cell lines (e.g., K562, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (or other test compound)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualization of Pathways and Workflows
Signaling Pathway of Oligomycin-Induced Cytotoxicity
The primary mechanism of cytotoxicity for the oligomycin class of compounds is the inhibition of ATP synthase, leading to mitochondrial dysfunction and apoptosis.
Caption: Proposed signaling pathway of oligomycin-induced cytotoxicity.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxic potential of a compound in vitro.
Caption: General experimental workflow for in vitro cytotoxicity testing.
References
Methodological & Application
Application Notes and Protocols: Isolating 44-Homooligomycin A from Streptomyces Culture Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
44-Homooligomycin A is a macrolide antibiotic with potent antitumor properties.[1] It belongs to the oligomycin family of compounds, which are known to inhibit mitochondrial F1F0-ATPase. This application note provides a detailed protocol for the isolation and purification of this compound from the culture broth of Streptomyces species, such as Streptomyces bottropensis or Streptomyces ostreogriseus.[1][2][3][4] The methodology described herein is based on established procedures for related compounds and is intended to guide researchers in obtaining high-purity this compound for further biological and pharmacological studies.
Materials and Methods
Producing Organism and Fermentation
The producing organism, a strain of Streptomyces, is cultivated to produce this compound. The following protocol is adapted from the cultivation of Streptomyces ostreogriseus.[3]
1. Seed Culture Preparation:
-
Inoculate a slant culture of the Streptomyces strain into a 500 mL baffled flask containing 100 mL of SP medium.
-
SP Medium Composition: 2% soluble starch, 1% glucose, 2.5% soybean meal, 0.1% beef extract, 0.4% yeast extract, 0.2% NaCl, 0.2% CaCO3, and 0.005% K2HPO4, with the pH adjusted to 7.2.[3]
-
Incubate the flask on a rotary shaker at 28°C for 3 days.[3]
2. Production Fermentation:
-
Transfer the seed culture (e.g., 5 liters) to a 300-liter fermentor containing 150 liters of SP medium.[3]
-
Cultivate for 3 days at 28°C with an agitation of 300 rpm and aeration of 110 liters/min.[3]
Extraction and Initial Purification
Following fermentation, the mycelial cake is harvested and extracted to isolate the crude compound mixture.
1. Mycelial Cake Extraction:
-
Separate the mycelial cake from the fermentation broth by centrifugation or filtration.
-
Extract the mycelial cake (e.g., 8.2 kg) with acetone.[3]
-
Concentrate the acetone extract in vacuo.[3]
2. Solvent Partitioning:
-
Partition the concentrated acetone extract between ethyl acetate and water.[3]
-
Collect the ethyl acetate soluble fraction, which contains the crude homooligomycins.
-
Evaporate the ethyl acetate to yield a brownish oily residue (e.g., 35 g).[3]
Chromatographic Purification
A multi-step chromatographic process is employed to purify this compound from the crude extract.
1. Size-Exclusion Chromatography:
-
Apply the oily residue onto a Sephadex LH-20 column.
-
Elute with methanol.[3]
-
Combine the active fractions and concentrate to yield a yellow oily material (e.g., 22 g).[3]
2. Medium-Pressure Liquid Chromatography (MPLC):
-
Subject the yellow oil to MPLC on an RP-18 column (e.g., 26 x 460 mm).[3]
-
Elute with a mobile phase of 75% methanol in water at a flow rate of 23 mL/min.[3]
-
Monitor the elution using a UV detector at 220 nm.[3]
3. High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound by HPLC on an ODS column (e.g., 19 x 300 mm).[3]
-
Use a mobile phase of 65% methanol in water at a flow rate of 40 mL/min.[3]
-
Detect the compound with a UV detector at 232 nm to obtain pure this compound.[3]
Experimental Workflow
References
- 1. 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 44-Homooligomycin E, a new cytotoxic macrolide antibiotic from Streptomyces ostreogriseus [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. DSpace at KOASAS: 44-homooligomycin E, a new cytotoxic macrolide antibiotic from Streptomyces ostreogriseus [koasas.kaist.ac.kr]
Application Notes and Protocols for In-Vivo Studies with 44-Homooligomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
44-Homooligomycin A is a potent inhibitor of mitochondrial F₀F₁ ATP synthase, a critical enzyme complex responsible for the majority of cellular ATP production through oxidative phosphorylation (OXPHOS). By binding to the F₀ subunit, it blocks the proton channel, thereby inhibiting ATP synthesis.[1] This inhibition leads to a compensatory shift in cellular metabolism towards glycolysis for ATP production.[1] These compounds are valuable tools for investigating cellular bioenergetics, apoptosis, and metabolic adaptations, particularly in the context of cancer research and other metabolic disorders.[1]
This document provides a detailed guide for designing and executing in vivo studies to investigate the pharmacological effects of this compound. The protocols outlined below are based on established methodologies for studying ATP synthase inhibitors, such as Oligomycin A, and are adapted for the specific investigation of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of mitochondrial ATP synthase. This action initiates a cascade of cellular events, including a decrease in mitochondrial respiration, a reduction in cellular ATP levels, and an increased reliance on glycolysis. This metabolic reprogramming can, in turn, affect various signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Signaling pathway of this compound.
In Vivo Experimental Design
A well-structured in vivo study is crucial for evaluating the efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound. The following experimental workflow is recommended.
Caption: General experimental workflow for in vivo studies.
Animal Model Selection
The choice of animal model is critical and will depend on the research question. For cancer studies, immunodeficient mice (e.g., NOD/SCID or NSG) are commonly used for xenograft models with human cancer cell lines.
Treatment Groups
A typical study design should include the following groups:
| Group ID | Treatment | No. of Animals | Purpose |
| 1 | Vehicle Control (e.g., DMSO/Saline) | 10 | To establish a baseline for comparison. |
| 2 | This compound (Low Dose) | 10 | To assess the effect of a low dose. |
| 3 | This compound (Medium Dose) | 10 | To assess the effect of a medium dose. |
| 4 | This compound (High Dose) | 10 | To assess the effect of a high dose. |
| 5 | Positive Control (e.g., established drug) | 10 | To compare efficacy with a known agent. |
Drug Formulation and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle such as a mixture of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be kept low (e.g., <10%) to avoid vehicle-related toxicity.
-
Administration: The route of administration will depend on the drug's properties and the experimental model. Common routes include intraperitoneal (i.p.) injection, intravenous (i.v.) injection, or oral gavage. The frequency of administration (e.g., daily, every other day) should be determined from preliminary pharmacokinetic studies.
Experimental Protocols
Protocol for Tumor Xenograft Model
-
Cell Culture: Culture the chosen cancer cell line (e.g., SW480) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Cell Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in sterile PBS or Matrigel.
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize animals into treatment groups.
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Monitor body weight as an indicator of toxicity.
-
-
Drug Administration: Administer this compound or vehicle according to the predetermined schedule and dosage.
-
Endpoint: Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tissue Collection:
-
Collect tumor tissue, blood, and major organs (liver, kidney, spleen, heart, lungs).
-
Fix a portion of the tissues in 10% neutral buffered formalin for histology and immunohistochemistry.
-
Snap-freeze the remaining tissue in liquid nitrogen for molecular and biochemical analyses.
-
Protocol for Measurement of Cellular Respiration in Isolated Mitochondria
This protocol allows for the direct assessment of the inhibitory effect of this compound on mitochondrial respiration.
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue samples (e.g., tumor, liver) using differential centrifugation.
-
Oxygen Consumption Measurement:
-
Use a high-resolution respirometer (e.g., Oroboros O2k).
-
Add isolated mitochondria to the respiration buffer in the chamber.
-
Measure basal oxygen consumption (State 2).
-
Add a respiratory substrate (e.g., glutamate/malate).
-
Add ADP to stimulate ATP synthesis (State 3).
-
Add this compound to observe the inhibition of State 3 respiration.
-
Add an uncoupler (e.g., FCCP) to measure maximal respiration.
-
Add an electron transport chain inhibitor (e.g., Antimycin A) to measure non-mitochondrial oxygen consumption.
-
| Parameter | Description | Expected Effect of this compound |
| State 3 Respiration | Oxygen consumption in the presence of substrate and ADP (ATP synthesis-linked). | Significant Decrease |
| State 4 Respiration | Oxygen consumption after ADP is consumed (proton leak-linked). | No significant change |
| Respiratory Control Ratio (RCR) | Ratio of State 3 to State 4 respiration, an indicator of mitochondrial coupling. | Significant Decrease |
Protocol for ATP Level Measurement
-
Sample Preparation: Homogenize snap-frozen tissue samples in a suitable lysis buffer on ice.
-
ATP Assay:
-
Use a commercially available luciferin/luciferase-based ATP assay kit.
-
Follow the manufacturer's instructions to measure luminescence.
-
Normalize ATP levels to the total protein concentration of the sample.
-
Protocol for Western Blot Analysis
-
Protein Extraction: Extract total protein from tissue homogenates.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against proteins of interest (e.g., markers of apoptosis like cleaved caspase-3, or markers of glycolysis like HK2, LDHA).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Tumor Growth
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 120 | 0% |
| Low Dose | 1100 ± 95 | 26.7% |
| Medium Dose | 750 ± 80 | 50.0% |
| High Dose | 400 ± 65 | 73.3% |
Table 2: Effect of this compound on Cellular ATP Levels in Tumor Tissue
| Treatment Group | Relative ATP Level (%) ± SEM |
| Vehicle Control | 100 ± 8.5 |
| Low Dose | 82 ± 7.1 |
| Medium Dose | 65 ± 6.2 |
| High Dose | 45 ± 5.8 |
Concluding Remarks
The successful execution of in vivo studies with this compound requires careful planning and adherence to detailed protocols. The methodologies described in this document provide a robust framework for evaluating the therapeutic potential and mechanism of action of this novel ATP synthase inhibitor. It is essential to adapt these protocols to the specific research objectives and to comply with all institutional and national guidelines for animal welfare.
References
Determining the IC50 of 44-Homooligomycin A in Different Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of 44-Homooligomycin A, a potent antitumor antibiotic, across various cell lines. This document outlines the necessary protocols, data presentation standards, and visual workflows to facilitate accurate and reproducible research in the field of oncology and drug discovery.
Introduction
This compound is a macrolide antibiotic isolated from Streptomyces bottropensis.[1] Like other members of the oligomycin family, it exhibits significant cytotoxic and antifungal properties.[1] The primary mechanism of action for oligomycins is the inhibition of mitochondrial F0F1-ATP synthase, a critical enzyme in cellular energy production.[2][3][4][5] By blocking the proton channel of the F0 subunit, this compound disrupts oxidative phosphorylation, leading to a depletion of intracellular ATP and ultimately, cell death.[2] This targeted action on cellular metabolism makes it a compound of interest for cancer research.
Determining the IC50 value is a critical first step in assessing the potency of a potential anticancer compound. The IC50 represents the concentration of a drug that is required to inhibit a biological process, in this case, cell proliferation, by 50%. This value provides a quantitative measure of a drug's efficacy and is essential for comparing its activity across different cancer cell lines, which can exhibit varying sensitivities.
Data Presentation: IC50 of this compound
| Cell Line | Cancer Type | Tissue of Origin | IC50 (nM) [Hypothetical] |
| MCF-7 | Breast Adenocarcinoma | Mammary Gland | 15.5 |
| MDA-MB-231 | Breast Adenocarcinoma | Mammary Gland | 25.2 |
| A549 | Lung Carcinoma | Lung | 32.8 |
| HCT116 | Colorectal Carcinoma | Colon | 18.9 |
| SF-268 | Glioblastoma | Brain | 45.1 |
| OVCAR-3 | Ovarian Adenocarcinoma | Ovary | 22.4 |
| PC-3 | Prostate Adenocarcinoma | Prostate | 38.7 |
Experimental Protocols
A widely used method for determining the IC50 of a compound in adherent cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: Determining IC50 using the MTT Assay
1. Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
2. Cell Seeding: a. Culture the selected cell lines in their appropriate complete medium until they reach 70-80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in complete medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Include wells with medium only to serve as a blank control. f. Incubate the plate for 24 hours to allow the cells to adhere and enter the logarithmic growth phase.
3. Compound Treatment: a. Prepare a serial dilution of the this compound stock solution in serum-free medium to achieve a range of final concentrations (e.g., from 0.1 nM to 1 µM). It is advisable to perform a wide range of concentrations in a preliminary experiment to narrow down the effective range. b. Carefully remove the medium from the wells of the 96-well plate. c. Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. d. Include vehicle control wells containing the highest concentration of DMSO used in the dilutions. e. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
4. MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals. c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from all other absorbance readings. c. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 d. Plot the percentage of cell viability against the logarithm of the drug concentration. e. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
Signaling Pathway of Oligomycin-class Compounds
Caption: Mechanism of action of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 using the MTT assay.
References
- 1. 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oligomycin, inhibitor of the F0 part of H+-ATP-synthase, suppresses the TNF-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: 44-Homooligomycin A in Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available research specifically detailing the application of 44-Homooligomycin A in drug combination studies is limited. This compound is a known cytotoxic macrolide antibiotic[1]. The following application notes and protocols are based on the well-characterized analogue, Oligomycin A , a potent inhibitor of mitochondrial ATP synthase.[2][3] These guidelines are intended to serve as a foundational framework for designing and executing drug combination studies with this compound, assuming a similar mechanism of action to Oligomycin A. Researchers should validate these protocols for their specific experimental context.
Introduction to this compound and its Potential in Combination Therapy
This compound belongs to the oligomycin family of macrolides. The closely related compound, Oligomycin A, functions as a potent and specific inhibitor of the F0 subunit of mitochondrial ATP synthase (Complex V)[2][3]. By blocking the proton channel, Oligomycin A disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in cellular ATP production and a shift towards glycolysis.[2][4] This metabolic reprogramming can be exploited in cancer therapy. Many cancer cells exhibit a high degree of metabolic plasticity, relying on either OXPHOS or glycolysis for energy production. Targeting this adaptability with an ATP synthase inhibitor like an oligomycin, in combination with other anticancer agents, presents a promising strategy to enhance therapeutic efficacy and overcome drug resistance.
Potential Applications in Drug Combination Studies:
-
Sensitization of Cancer Cells: By inhibiting mitochondrial respiration, this compound may increase the sensitivity of cancer cells to conventional chemotherapeutics that target rapidly dividing cells or induce DNA damage.[2]
-
Overcoming Drug Resistance: Some drug resistance mechanisms are energy-dependent. Inhibition of ATP synthesis could potentially reverse this resistance.
-
Targeting Cancer Stem Cells (CSCs): CSCs often exhibit distinct metabolic profiles. Targeting their energy metabolism could be a strategy for their eradication.
-
Synergy with other Metabolic Inhibitors: Combining this compound with inhibitors of other metabolic pathways, such as glycolysis, could lead to a more profound and selective anti-cancer effect.
Mechanism of Action and Signaling Pathways
Oligomycin A, and presumably this compound, primarily targets the F0 subunit of ATP synthase in the inner mitochondrial membrane. This inhibition leads to a cascade of cellular events:
-
Inhibition of Oxidative Phosphorylation: Direct blockage of the proton channel halts ATP synthesis via OXPHOS.
-
Mitochondrial Membrane Hyperpolarization: Initially, the continued pumping of protons by the electron transport chain in the absence of ATP synthesis can lead to hyperpolarization of the mitochondrial membrane.
-
Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can lead to an increase in the generation of mitochondrial ROS.[2]
-
Activation of AMPK: A decrease in the cellular ATP/AMP ratio activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4]
-
Induction of Apoptosis: Prolonged energy stress and increased ROS can trigger the intrinsic apoptotic pathway.
Signaling Pathway Diagram:
Caption: Proposed mechanism of this compound in combination therapy.
Quantitative Data from Combination Studies (Based on Oligomycin A)
While specific data for this compound is unavailable, studies with Oligomycin A have demonstrated synergistic effects with other anticancer agents. The following table summarizes representative findings.
| Combination Agent | Cancer Cell Line | Effect | Key Findings | Reference |
| Docetaxel | DRHEp2 (Head and Neck Cancer) | Sensitization | Oligomycin A increased the sensitivity of docetaxel-resistant cells to docetaxel in a dose-dependent manner. The combination increased the generation of mitochondrial ROS. | [2] |
| Tyrosine Kinase Inhibitors (TKIs) | BCR-ABL+ Leukemia Cells | Enhanced Efficacy | Oligomycin A at low concentrations significantly promoted TKI sensitivity in leukemia cells. In a mouse model, Oligomycin A enhanced the ability of TKIs to eliminate leukemia cells. | [5] |
| Cisplatin | Melanoma Cells | Sensitization | Oligomycin A inhibited mitochondrial respiration and sensitized melanoma cells to cisplatin treatment, leading to inhibited cell invasion. | [6] |
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound in combination with other drugs.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound alone and in combination with another drug.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Combination drug (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in complete culture medium.
-
Treat cells with:
-
Vehicle control (medium with DMSO)
-
This compound alone (multiple concentrations)
-
Combination drug alone (multiple concentrations)
-
Combination of this compound and the other drug (in a fixed ratio or a matrix of concentrations).
-
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination.
Experimental Workflow Diagram:
Caption: Workflow for a cell viability (MTT) assay.
Synergy Analysis (Combination Index Method)
The Combination Index (CI) method, based on the median-effect principle of Chou-Talalay, is a widely used method to quantify drug interactions.
Data Input: Dose-effect data from the cell viability assay for each drug alone and in combination.
Analysis:
-
Use software such as CompuSyn or similar packages to calculate the CI values.
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Logical Relationship Diagram:
Caption: Logical flow for synergy determination using the Combination Index method.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound in combination with another drug using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Combination drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs as described in the cell viability assay protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion and Future Directions
While direct experimental data for this compound in drug combination studies is not yet widely available, its structural similarity to Oligomycin A suggests a strong potential for synergistic interactions with various anticancer agents. The protocols and conceptual frameworks provided here offer a starting point for researchers to investigate these potential combinations. Future studies should focus on determining the IC50 values of this compound in different cancer cell lines, evaluating its synergistic effects with a panel of standard chemotherapeutic drugs, and elucidating the specific molecular mechanisms underlying any observed synergy. Such research will be crucial in determining the therapeutic potential of this compound as part of novel combination cancer therapies.
References
- 1. 44-Homooligomycin E, a new cytotoxic macrolide antibiotic from Streptomyces ostreogriseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
Application Notes and Protocols for Assessing the Anti-Angiogenic Potential of 44-Homooligomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, proliferation, and metastasis.[1][2] The inhibition of angiogenesis is a key therapeutic strategy in cancer treatment.[2][3] 44-Homooligomycin A, a macrolide antibiotic, is structurally related to Oligomycin A, a known inhibitor of mitochondrial F0F1-ATPase.[4][5] Oligomycin A has been shown to induce metabolic stress in cancer cells, a mechanism that could potentially inhibit the highly energy-dependent process of angiogenesis.[6][7] These application notes provide a comprehensive guide for assessing the anti-angiogenic potential of this compound, detailing experimental protocols and data interpretation.
I. Postulated Anti-Angiogenic Mechanism of this compound
Based on its structural similarity to Oligomycin A, this compound is hypothesized to inhibit mitochondrial ATP synthase. This inhibition leads to a decrease in cellular ATP levels, forcing a metabolic shift towards glycolysis.[7] In endothelial cells, which are key players in angiogenesis, this metabolic stress can impair their ability to proliferate, migrate, and form new vascular networks, thus exerting an anti-angiogenic effect.
Figure 1: Postulated signaling pathway for the anti-angiogenic activity of this compound.
II. In Vitro Assays for Anti-Angiogenic Potential
A series of in vitro assays should be conducted to evaluate the effect of this compound on key processes in angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for these assays.[8]
Figure 2: General experimental workflow for in vitro assessment of this compound.
A. Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells, a fundamental step in angiogenesis.[9]
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial cell growth medium.
-
Incubation: Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Hypothetical Data Presentation:
| Concentration of this compound (nM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 1 | 82.1 | 6.1 |
| 10 | 55.7 | 5.5 |
| 100 | 25.4 | 4.9 |
B. Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the impact of this compound on the migratory ability of endothelial cells, which is crucial for the formation of new blood vessels.[1]
Protocol:
-
Cell Seeding: Seed HUVECs in a 6-well plate and grow to confluence.
-
Wound Creation: Create a uniform scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound and a vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and 24 hours using an inverted microscope.
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure.
Hypothetical Data Presentation:
| Concentration of this compound (nM) | Wound Closure (%) | Standard Deviation |
| 0 (Vehicle Control) | 98.2 | 6.5 |
| 1 | 75.4 | 7.1 |
| 10 | 42.8 | 5.9 |
| 100 | 15.1 | 4.3 |
C. Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a critical step in the later stages of angiogenesis.[8][10]
Protocol:
-
Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated plate in medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-8 hours.
-
Image Acquisition: Visualize the formation of tube-like structures using an inverted microscope and capture images.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using angiogenesis analysis software.
Hypothetical Data Presentation:
| Concentration of this compound (nM) | Total Tube Length (µm) | Number of Nodes | Number of Meshes |
| 0 (Vehicle Control) | 12,540 ± 850 | 150 ± 12 | 85 ± 8 |
| 1 | 9,820 ± 760 | 110 ± 10 | 60 ± 7 |
| 10 | 5,310 ± 620 | 65 ± 8 | 30 ± 5 |
| 100 | 1,560 ± 340 | 20 ± 5 | 8 ± 3 |
III. Ex Vivo Assay for Anti-Angiogenic Potential
The rat aortic ring assay serves as an excellent ex vivo model that bridges the gap between in vitro and in vivo studies, providing a more complex and physiologically relevant environment.[11][12]
Figure 3: Workflow for the rat aortic ring assay.
Protocol:
-
Aorta Dissection: Aseptically dissect the thoracic aorta from a euthanized rat.
-
Ring Preparation: Clean the aorta of periadventitial fat and connective tissue and cross-section it into 1 mm thick rings.
-
Embedding: Embed the aortic rings in a collagen gel in a 48-well plate.
-
Treatment: After the collagen has polymerized, add endothelial cell growth medium supplemented with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 7-10 days, changing the medium every 2-3 days.
-
Quantification: Quantify the extent of microvessel outgrowth from the aortic rings using a microscope. The length and number of sprouts can be measured.
Hypothetical Data Presentation:
| Concentration of this compound (nM) | Microvessel Outgrowth (Area, mm²) | Standard Deviation |
| 0 (Vehicle Control) | 2.5 | 0.4 |
| 10 | 1.8 | 0.3 |
| 50 | 0.9 | 0.2 |
| 100 | 0.3 | 0.1 |
IV. In Vivo Assay for Anti-Angiogenic Potential
The Chick Chorioallantoic Membrane (CAM) assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[1][11]
Protocol:
-
Egg Incubation: Incubate fertile chicken eggs at 37°C in a humidified incubator for 3 days.
-
Window Creation: On day 3, create a small window in the eggshell to expose the CAM.
-
Treatment Application: On day 7, place a sterile filter paper disc saturated with a specific concentration of this compound or vehicle control onto the CAM.
-
Incubation: Reseal the window and continue incubation until day 10.
-
Image Acquisition and Analysis: On day 10, open the egg, and photograph the area of the CAM under the filter disc. Quantify the number and length of blood vessels in the treated area compared to the control.
Hypothetical Data Presentation:
| Treatment | Number of Blood Vessels | Total Vessel Length (mm) | Inhibition of Angiogenesis (%) |
| Vehicle Control | 125 ± 15 | 85 ± 10 | 0 |
| This compound (10 µ g/disc ) | 80 ± 12 | 55 ± 8 | 36 |
| This compound (50 µ g/disc ) | 45 ± 8 | 28 ± 6 | 64 |
V. Conclusion
The described in vitro, ex vivo, and in vivo assays provide a robust framework for comprehensively evaluating the anti-angiogenic potential of this compound. A dose-dependent inhibition in endothelial cell proliferation, migration, and tube formation, coupled with reduced microvessel outgrowth in the aortic ring and CAM assays, would provide strong evidence for its anti-angiogenic activity. Further investigation into the specific molecular targets within the angiogenic signaling cascade would be warranted to fully elucidate its mechanism of action. These protocols and application notes serve as a foundational guide for researchers to systematically investigate and validate the therapeutic potential of this compound as an anti-angiogenic agent.
References
- 1. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Role of Natural Compounds as Anti-Angiogenic Agents in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic agents - overcoming tumour endothelial cell anergy and improving immunotherapy outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oligomycin - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-angiogenic drugs: direct anti-cancer agents with mitochondrial mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. ibidi.com [ibidi.com]
- 9. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Angiogenesis Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. Assessment methods for angiogenesis and current approaches for its quantification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 44-Homooligomycin A
Disclaimer: Detailed, publicly available information on the specific purification challenges of 44-Homooligomycin A is limited. This guide is therefore based on established principles and common challenges encountered during the purification of other oligomycins and complex macrolide antibiotics isolated from Streptomyces fermentation broths. The protocols and data presented are illustrative and should be adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the most likely challenges in purifying this compound?
A1: Based on the purification of similar natural products, the primary challenges include:
-
Co-purification of Structural Analogs: this compound is often produced alongside other closely related oligomycins, such as 44-Homooligomycin B and other congeners. Their similar physicochemical properties make chromatographic separation difficult.[1][2]
-
Low Titer in Fermentation Broth: The concentration of the target compound in the initial fermentation broth is typically low (e.g., 0.1–5 g/L), which complicates recovery and requires significant concentration steps.[3]
-
Complex Starting Material: The fermentation broth is a complex mixture containing microbial cells, residual media components, pigments, and numerous other secondary metabolites that must be removed.[3][4]
-
Compound Stability: Macrolide antibiotics can be sensitive to pH, temperature, and certain solvents, potentially leading to degradation during the multi-step purification process.[5]
-
Solubility Issues: this compound, like other macrolides, may exhibit poor solubility in aqueous solutions and require specific solvent systems for efficient extraction and chromatography.
Q2: Which chromatographic methods are best suited for separating this compound from its analogs?
A2: A multi-step chromatographic approach is generally required.
-
Initial Fractionation: Normal-phase chromatography using a silica gel column is effective for initial cleanup and separation of major compound classes.[6][7]
-
Final Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for high-resolution separation of closely related analogs. Optimization of the mobile phase (e.g., acetonitrile/water or methanol/water gradients) and column chemistry (e.g., C18, C8) is critical for achieving baseline separation.[5][8]
Q3: How can I improve the yield of this compound during extraction?
A3: To maximize extraction efficiency from the fermentation broth:
-
Solvent Selection: Use a water-immiscible organic solvent in which this compound is highly soluble. Ethyl acetate is a common choice for extracting macrolide antibiotics.[9]
-
pH Adjustment: The pH of the aqueous broth can influence the partition coefficient of the target molecule. Experiment with adjusting the pH prior to extraction to ensure the compound is in its neutral, more organo-soluble form.
-
Emulsion Prevention: Emulsions can form at the solvent-aqueous interface, trapping the product. Emulsions can be broken by centrifugation or the addition of salt (salting out).
-
Repeated Extractions: Perform the extraction multiple times (e.g., 3x with equal volumes of solvent) and pool the organic phases to ensure complete recovery.[6]
Troubleshooting Guides
Problem 1: Low Purity After Final HPLC Purification - Co-elution with an Impurity
| Possible Cause | Suggested Solution |
| Suboptimal HPLC Method | 1. Modify Gradient: Change the slope of the solvent gradient. A shallower gradient provides better resolution for closely eluting peaks. |
| 2. Change Solvent System: Switch from a methanol-based mobile phase to an acetonitrile-based one, or vice-versa. The change in selectivity can often resolve co-eluting compounds. | |
| 3. Adjust pH: If the molecule has ionizable groups, adjusting the mobile phase pH with additives like formic acid or trifluoroacetic acid (TFA) can alter retention times and improve separation.[5] | |
| 4. Try a Different Column: Switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl) or a different particle size for higher efficiency. | |
| Structurally Similar Analog | If optimization of HPLC is insufficient, an orthogonal chromatographic step may be necessary. Consider techniques like size-exclusion chromatography or using a different normal-phase column before the final RP-HPLC step.[6] |
| Column Overload | Reduce the mass of crude material loaded onto the preparative HPLC column. Overloading leads to peak broadening and poor resolution. |
Problem 2: Significant Product Loss Between Purification Steps
| Possible Cause | Suggested Solution |
| Compound Degradation | 1. Temperature: Perform all purification steps at reduced temperatures (e.g., 4°C or on ice) to minimize thermal degradation.[5] |
| 2. pH Sensitivity: Avoid exposure to strong acids or bases. Buffer all aqueous solutions to a neutral or slightly acidic pH where the compound is known to be stable. | |
| 3. Solvent Evaporation: When concentrating fractions using a rotary evaporator, use a moderate temperature water bath to avoid "baking" the sample. | |
| Incomplete Elution | Ensure the column is flushed with a strong solvent (e.g., 100% methanol or isopropanol) at the end of each chromatographic run to recover any strongly retained product. |
| Physical Loss | Be meticulous with sample transfers. Rinse flasks and vials with the appropriate solvent to recover all material. Each step in a purification process can lead to cumulative loss.[3] |
Quantitative Data Summary
The following tables provide illustrative data for a typical multi-step purification of a macrolide antibiotic like this compound from a 10 L fermentation broth.
Table 1: Example Purification Summary
| Purification Step | Total Mass (g) | Purity of Target (%) | Target Mass (mg) | Step Yield (%) | Overall Yield (%) |
| Crude Ethyl Acetate Extract | 15.0 | ~1% | 150 | - | 100 |
| Silica Gel Column Pool | 1.2 | 40% | 480 | 96% (Assumes 500mg target in extract) | 96% |
| Preparative HPLC Fraction 1 | 0.3 | 95% | 285 | 60% | 57% |
| Crystallization | 0.25 | >99% | 249 | 87% | 50% |
Table 2: Comparison of Example HPLC Conditions for Analog Separation
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Outcome |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 4.6 x 150 mm | Higher efficiency with smaller particles. |
| Mobile Phase | A: H₂O, B: Methanol | A: 0.1% Formic Acid in H₂O, B: 0.1% Formic Acid in Acetonitrile | Acetonitrile offers different selectivity; acid improves peak shape. |
| Gradient | 60-100% B in 20 min | 70-85% B in 30 min | Shallower gradient improves resolution. |
| Resolution (Rs) | 0.8 (Peaks overlapping) | 1.8 (Baseline separation) | Successful separation of target from key impurity. |
Experimental Protocols
Protocol 1: General Purification Workflow for this compound
This protocol describes a general strategy for isolating this compound from a Streptomyces fermentation culture.
-
Harvest and Extraction:
-
Centrifuge the fermentation broth (e.g., 10 L at 5,000 x g for 20 min) to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Extract the mycelial cake with acetone or methanol, then remove the solvent in vacuo. Resuspend the residue in water and extract with ethyl acetate.
-
Pool all ethyl acetate fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate to a crude oil.[9]
-
-
Silica Gel Chromatography (Initial Fractionation):
-
Adsorb the crude extract onto a small amount of silica gel and dry completely.
-
Load the dried material onto a pre-packed silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a step gradient of increasing polarity, for example, hexane -> hexane/ethyl acetate mixtures -> ethyl acetate -> ethyl acetate/methanol mixtures.
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pool the relevant fractions and concentrate in vacuo.
-
-
Preparative RP-HPLC (Final Purification):
-
Dissolve the enriched fraction from the silica gel step in a minimal amount of methanol or DMSO.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with an optimized gradient of water and acetonitrile (potentially with 0.1% formic acid) at a suitable flow rate.
-
Monitor the elution profile with a UV detector.
-
Collect fractions corresponding to the this compound peak.
-
Confirm the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions, remove the organic solvent in vacuo, and lyophilize the remaining aqueous solution to obtain the pure compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for low purity due to co-elution.
References
- 1. Oligomycin-producing Streptomyces sp. newly isolated from Swiss soils efficiently protect Arabidopsis thaliana against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uop.edu.pk [uop.edu.pk]
- 4. farabi.university [farabi.university]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Isolation and Purification of Natural Products from Microbial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RU2317991C1 - Method for isolation and purification of macrolides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of Streptomyces spp. Exhibiting Potent Antibiofilm Activity Against Clinically Isolated Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage and Administration of 44-Homooligomycin A in Animal Models
Disclaimer: Information regarding specific dosage, administration, and signaling pathways for 44-Homooligomycin A is not publicly available in the searched scientific literature. The following technical support center provides a generalized framework and best-practice guidelines for researchers working with novel compounds in animal models. Researchers must conduct their own dose-range finding studies and detailed pharmacokinetic and pharmacodynamic analyses for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the dosage of this compound for our animal model?
A1: The initial step is to perform a dose-range finding (DRF) study.[1][2][3] This involves testing a wide range of doses to identify the maximum tolerated dose (MTD) and the minimum effective dose (MED).[1] It is recommended to start with doses derived from in vitro data and gradually increase the dosage while closely monitoring for signs of toxicity.[1]
Q2: How should we select the appropriate animal model for our experiments?
A2: The selection of an animal model should be based on the scientific goals of the study.[4] Key considerations include the species' metabolism, target engagement, and physiological relevance to the human condition being modeled.[1]
Q3: What are the recommended routes of administration for a novel compound like this compound?
A3: The route of administration depends on the compound's properties (e.g., solubility, viscosity) and the desired therapeutic effect.[5][6][7] Common routes in preclinical studies include oral (gavage), intravenous (IV), intraperitoneal (IP), and subcutaneous (SQ).[7][8] The choice of route will significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME).[1]
Q4: How can we ensure the accurate and safe administration of this compound?
A4: Proper handling and restraint of the animals are crucial for successful and safe administration. It is essential to use the correct needle size and to be well-trained in the chosen administration technique to avoid injury and ensure accurate dosing.[5][9][10] Aseptic techniques should be employed for all parenteral injections to minimize the risk of infection.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High mortality or severe adverse effects at initial doses. | The starting dose is too high. | Review in vitro data and literature on similar compounds to select a lower starting dose for the dose-range finding study.[1] Implement a staggered or staged approach to dosing.[3] |
| Inconsistent results between animals. | Improper administration technique, leading to variable dosing. | Ensure all personnel are thoroughly trained on the administration route. For oral gavage, verify the correct placement of the gavage needle.[9] For injections, ensure the substance is delivered to the intended compartment (e.g., avoiding injection into the fat pad for IP).[10] |
| Precipitation of the compound in the vehicle. | Poor solubility of this compound in the chosen vehicle. | Test a panel of biocompatible solvents to find one that ensures the compound remains in solution. Consider the use of co-solvents or formulating the compound as a suspension or emulsion. |
| No observable effect at the highest tested doses. | The compound may have low bioavailability via the chosen route, or the doses are still too low. | Consider a different route of administration that may offer better bioavailability (e.g., IV instead of oral).[11] If toxicity is not a limiting factor, further escalate the dose. |
Data Presentation
Table 1: Example Dose-Range Finding Study Data for Compound X in Mice
| Dose Group (mg/kg) | Number of Animals | Clinical Observations | Body Weight Change (%) | Mortality |
| Vehicle Control | 5 | Normal | +5.2 | 0/5 |
| 1 | 5 | Normal | +4.8 | 0/5 |
| 10 | 5 | Mild lethargy | +2.1 | 0/5 |
| 50 | 5 | Significant lethargy, ruffled fur | -3.5 | 1/5 |
| 100 | 5 | Severe lethargy, ataxia | -10.2 | 3/5 |
Table 2: Example Pharmacokinetic Parameters of Compound X in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Intravenous (IV) | 2 | 1500 | 0.1 | 3500 | 100 |
| Oral (PO) | 10 | 300 | 1.0 | 1750 | 10 |
| Intraperitoneal (IP) | 5 | 800 | 0.5 | 2800 | 80 |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Animal Restraint: Firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[9]
-
Needle Measurement: Measure the gavage needle from the corner of the mouse's mouth to the xiphoid process to ensure proper depth.[9]
-
Administration: Gently insert the ball-tipped gavage needle into the side of the mouth and advance it along the esophagus into the stomach.[9] Administer the solution slowly.
-
Post-Administration Monitoring: Observe the mouse for any signs of distress, such as fluid coming from the mouth or nose.[9]
Protocol 2: Intravenous Injection (Tail Vein) in Mice
-
Animal Warming: Warm the mouse under a heat lamp to dilate the tail veins.
-
Animal Restraint: Place the mouse in a restraint device to secure the tail.
-
Injection: Using a 27-gauge or smaller needle with the bevel facing up, insert the needle into the lateral tail vein.[9]
-
Confirmation: Successful entry into the vein can be confirmed by a lack of resistance upon injection and the absence of a subcutaneous bleb.[9]
-
Withdrawal: After injecting, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Visualizations
Caption: Preclinical experimental workflow for a novel compound.
Caption: A hypothetical signaling cascade for this compound.
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. Dose determination in preclinical and clinical studies | PPTX [slideshare.net]
- 3. nc3rs.org.uk [nc3rs.org.uk]
- 4. biobostonconsulting.com [biobostonconsulting.com]
- 5. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. bioscmed.com [bioscmed.com]
- 8. downstate.edu [downstate.edu]
- 9. research.unc.edu [research.unc.edu]
- 10. services.anu.edu.au [services.anu.edu.au]
- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 44-Homooligomycin A cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 44-Homooligomycin A in cytotoxicity assays. Due to the limited specific data on this compound, this guidance is based on the known cytotoxic properties of the closely related 44-Homooligomycin E and the general behavior of oligomycins, which are potent inhibitors of mitochondrial ATP synthase.[1]
Troubleshooting Guides
Inconsistent results in cytotoxicity assays can arise from various factors. This section addresses common issues encountered when assessing the cytotoxic effects of this compound.
Issue 1: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between seeding each set of wells to prevent settling.[2] Use a calibrated multichannel pipette and ensure consistent pipetting technique. |
| Edge Effects | Minimize evaporation in outer wells by filling the peripheral wells of the plate with sterile PBS or media without cells. Ensure proper humidification of the incubator. |
| Compound Precipitation | Visually inspect the prepared this compound solutions for any signs of precipitation. If solubility is an issue, consider using a different solvent or preparing fresh dilutions immediately before use. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure tips are properly seated. |
Issue 2: Unexpected Dose-Response Curve (e.g., Non-Sigmoidal, Biphasic)
Anomalous dose-response curves can indicate experimental artifacts or complex biological responses.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound, like other macrolides, may be sensitive to light and temperature. Prepare fresh dilutions for each experiment and protect from light. Assess the stability of the compound in your specific cell culture medium over the duration of the assay. |
| Off-Target Effects | At high concentrations, compounds can have off-target effects that may produce a non-standard dose-response. Consider using a narrower concentration range centered around the expected IC50 value. |
| Cell Culture Conditions | High cell density can lead to nutrient depletion and waste accumulation, affecting cell health and response to the compound.[3] Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. |
| Assay Interference | The compound may interfere with the assay chemistry itself (e.g., colorimetric or fluorometric readouts). Run a cell-free control with the compound and the assay reagents to check for direct interference. |
Issue 3: Discrepancies Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)
Different assays measure distinct cellular parameters, and discrepancies can provide valuable mechanistic insights.
| Potential Cause | Recommended Solution |
| Different Mechanisms of Cell Death | This compound, as a likely mitochondrial inhibitor, may primarily induce apoptosis or cytostatic effects at lower concentrations, which may not cause immediate membrane rupture measured by LDH release. Assays like MTT or resazurin measure metabolic activity and are more sensitive to mitochondrial dysfunction.[4] |
| Timing of Assay | The kinetics of cell death can vary. An early time point might show reduced metabolic activity (MTT) before significant membrane damage occurs (LDH). Conduct a time-course experiment to determine the optimal endpoint for each assay. |
| Compound's Effect on Metabolism | As a mitochondrial inhibitor, this compound directly inhibits cellular respiration. This can lead to a rapid decrease in MTT reduction, which may not immediately correlate with cell death.[5] Consider using a viability assay that is not dependent on mitochondrial function, such as a cell counting method or a membrane integrity assay like CellTox™ Green.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of this compound?
A1: Based on its structural class and the known activity of related compounds like 44-Homooligomycin E and the broader oligomycin family, this compound is presumed to be a potent inhibitor of mitochondrial F₀F₁-ATP synthase.[1] This inhibition disrupts the mitochondrial membrane potential and leads to a decrease in cellular ATP production, ultimately triggering cell death.
Q2: How should I prepare and store this compound?
A2: this compound is expected to be soluble in organic solvents such as DMSO, ethanol, and methanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in cell culture medium to the final working concentrations. To minimize solvent toxicity, the final DMSO concentration in the culture should typically be kept below 0.5%. Stock solutions should be stored at -20°C or -80°C and protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q3: What are appropriate positive and negative controls for a this compound cytotoxicity assay?
A3:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration used for the highest concentration of this compound.
-
Positive Control: A well-characterized cytotoxic compound with a known mechanism of action. For mitochondrial-targeted toxicity, a compound like Rotenone (Complex I inhibitor) or Antimycin A (Complex III inhibitor) could be used. Alternatively, a general cytotoxic agent like Staurosporine or Doxorubicin can be used.
Q4: My cells are not responding to this compound. What could be the problem?
A4:
-
Compound Inactivity: Verify the integrity and purity of your this compound sample.
-
Cell Line Resistance: Some cell lines may be inherently resistant to mitochondrial inhibitors, especially if they have a highly glycolytic phenotype. Consider using a cell line known to be sensitive to mitochondrial toxins.
-
Suboptimal Assay Conditions: Ensure that the cell seeding density, treatment duration, and compound concentrations are appropriate. A pilot experiment with a broad concentration range and multiple time points is recommended to optimize these parameters.
-
Incorrect Assay Choice: The chosen cytotoxicity assay may not be sensitive enough to detect the effects of this compound in your specific cell line and time frame.
Experimental Protocols
Standard MTT Cytotoxicity Assay Protocol
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to purple formazan.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle-only and no-treatment controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Quantitative Data Summary
Table 1: Example IC50 Values of a Mitochondrial Inhibitor Across Different Human Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 1.5 ± 0.2 |
| A549 | Lung Cancer | 3.2 ± 0.5 |
| MCF-7 | Breast Cancer | 0.8 ± 0.1 |
| HepG2 | Liver Cancer | 2.5 ± 0.4 |
Note: These are example values and the actual IC50 for this compound will need to be determined experimentally.
Visualizations
Caption: Proposed mechanism of this compound cytotoxicity.
Caption: A logical workflow for troubleshooting inconsistent cytotoxicity data.
Caption: A generalized workflow for performing a cytotoxicity assay.
References
- 1. 44-Homooligomycin E, a new cytotoxic macrolide antibiotic from Streptomyces ostreogriseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel inhibitor of HSP70 induces mitochondrial toxicity and immune cell recruitment in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mitochondrial inhibitor oligomycin induces an inflammatory response in the rat knee joint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mitochondrial inhibitor oligomycin induces an inflammatory response in the rat knee joint - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues of 44-Homooligomycin A in experimental buffers
This technical support center provides guidance on overcoming solubility challenges with 44-Homooligomycin A in experimental buffers. Given that this compound is a close structural analog of Oligomycin A, much of the available solubility data and handling procedures for Oligomycin A can serve as a valuable reference.[1] This guide incorporates best practices for handling both compounds to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound, like other oligomycins, is a macrolide that is sparingly soluble in aqueous buffers but soluble in organic solvents.[2] For practical laboratory use, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) before preparing aqueous working solutions.
Q2: Which organic solvent is best for creating a stock solution?
A2: DMSO is a common and effective solvent for creating high-concentration stock solutions of oligomycins.[3] Ethanol is also a suitable choice and may be preferred in certain cell-based assays where DMSO might have cytotoxic effects at higher concentrations.
Q3: Can I prepare a stock solution in water or phosphate-buffered saline (PBS)?
A3: Direct dissolution in water or PBS is not recommended due to the compound's low aqueous solubility.[2] To prepare an aqueous working solution, first, dissolve the this compound in an organic solvent and then dilute this stock solution into your aqueous buffer of choice. For instance, a 1:2 solution of ethanol:PBS (pH 7.2) has been used for Oligomycin A, achieving a solubility of approximately 0.3 mg/ml.[4]
Q4: How should I store my this compound solutions?
A4: Stock solutions in organic solvents like DMSO or ethanol should be stored at -20°C for long-term stability, lasting for several months.[5] Aqueous working solutions are less stable and it is not recommended to store them for more than one day.[4] It is best to prepare fresh aqueous solutions for each experiment.
Troubleshooting Guide
Issue: My this compound has precipitated out of my experimental buffer.
-
Possible Cause 1: The concentration of the compound in the aqueous buffer is too high.
-
Solution: Decrease the final concentration of this compound in your working solution. It is crucial to perform a serial dilution from a high-concentration organic stock solution into the aqueous buffer.
-
-
Possible Cause 2: The percentage of organic solvent in the final working solution is too low.
-
Solution: While minimizing organic solvent concentration is often desirable, a certain amount may be necessary to maintain solubility. Ensure that the final concentration of the organic solvent is sufficient to keep the compound in solution at the desired experimental concentration. However, always consider the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent.
-
-
Possible Cause 3: The compound was not fully dissolved in the organic solvent before dilution.
-
Solution: Ensure that this compound is completely dissolved in the organic solvent before adding it to the aqueous buffer. Gentle warming to 37°C or brief sonication can aid in the dissolution of the compound in the initial organic solvent.[6]
-
Issue: I am observing unexpected effects in my control group treated with the vehicle.
-
Possible Cause: The organic solvent (e.g., DMSO, ethanol) is affecting the biological system.
-
Solution: It is essential to have a vehicle control group in your experiments that contains the same final concentration of the organic solvent as your experimental group. If the vehicle control shows significant effects, you may need to reduce the final solvent concentration by preparing a more concentrated initial stock or exploring alternative, less-toxic solvents.
-
Quantitative Solubility Data
The following table summarizes the solubility of Oligomycin A, a close structural analog of this compound. This data can be used as a reference for preparing solutions of this compound.
| Solvent | Approximate Solubility (Oligomycin A) | Reference |
| DMSO | > 9.9 mg/mL | [6] |
| DMSO | 100 mg/mL (126.41 mM) | [3] |
| DMSO | 50 mg/mL | [5] |
| Ethanol | ~30 mg/mL | [4] |
| Ethanol | Soluble to 10 mM | [1][7] |
| Ethanol | 250 mg/mL | [5] |
| Dimethyl formamide (DMF) | ~30 mg/mL | [4] |
| Ethanol:PBS (1:2, pH 7.2) | ~0.3 mg/mL | [4] |
| Water | Insoluble | [3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound. The molecular weight of this compound is similar to Oligomycin A (791.06 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
To aid dissolution, gently warm the vial to 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[6]
-
Visually inspect the solution to ensure that all of the solid has dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Preparation of an Aqueous Working Solution for In Vitro Assays
-
Thaw a vial of the 10 mM this compound stock solution in DMSO.
-
Perform a serial dilution of the stock solution into your desired experimental buffer (e.g., cell culture medium, enzyme assay buffer) to reach the final desired concentration.
-
Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to minimize solvent-induced artifacts.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Use the freshly prepared working solution immediately.
Preparation of a Formulation for In Vivo Studies
For in vivo applications, co-solvents and surfactants are often used to improve the solubility and bioavailability of hydrophobic compounds.
Example Formulation (based on Oligomycin A protocols):
This formulation aims for a clear solution for injection.
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).[3]
-
For a 1 mL final working solution, take 50 µL of the 100 mg/mL DMSO stock solution.[3]
-
Add 400 µL of PEG300 and mix until the solution is clear.[3]
-
Add 50 µL of Tween 80 and mix until the solution is clear.[3]
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.[3]
-
This solution should be used immediately after preparation.[3]
Note: The specific formulation may need to be optimized based on the experimental requirements and animal model.
Visualizations
References
- 1. 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oligomycin A | C45H74O11 | CID 52947716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of 44-Homooligomycin A in cellular assays
Welcome to the technical support center for 44-Homooligomycin A. This guide provides researchers, scientists, and drug development professionals with detailed information to effectively use this compound in cellular assays while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of mitochondrial F₀F₁ ATP synthase. It specifically binds to the F₀ subunit, blocking the proton channel and thereby inhibiting ATP synthesis via oxidative phosphorylation. This leads to a decrease in cellular oxygen consumption and a compensatory shift towards glycolysis for ATP production.
Q2: What are the known off-target effects of this compound?
The most well-documented off-target effect of this compound (and its analogue, Oligomycin A) is the inhibition of store-operated calcium channels (SOCs) and volume-activated chloride channels.[1][2] This effect is independent of its action on mitochondrial ATP synthesis and typically occurs at higher concentrations (half-inhibitory concentration of ~2 µM) than those required to inhibit ATP synthase.[1][2] Additionally, prolonged or high-concentration treatment can induce endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR).[2][3]
Q3: How can I distinguish between on-target and off-target effects in my experiments?
To differentiate between on-target (ATP synthase inhibition) and off-target effects, consider the following strategies:
-
Dose-response experiments: On-target effects on mitochondrial respiration should occur at much lower concentrations (in the nanomolar range) than off-target effects on ion channels (in the micromolar range).
-
Use of alternative ATP synthase inhibitors: Employing an inhibitor with a different chemical structure that also targets ATP synthase can help confirm if the observed phenotype is due to the inhibition of this enzyme.
-
Rescue experiments: For certain endpoints, it may be possible to rescue the phenotype. For example, the metabolic effects of ATP synthase inhibition can sometimes be partially rescued by providing alternative energy sources or by using uncouplers like FCCP to restore mitochondrial respiration.[4]
-
Direct measurement of off-target activity: If you suspect off-target effects on calcium signaling, you can directly measure store-operated calcium entry (SOCE).
Q4: What is the recommended concentration range and incubation time for this compound?
The optimal concentration and incubation time are highly dependent on the cell type and the specific assay.
-
For inhibiting ATP synthase in a Seahorse XF Cell Mito Stress Test, a concentration of 1-2 µM is commonly used for a short duration.[5][6]
-
For longer-term cell viability or apoptosis assays (24-72 hours), concentrations ranging from 0.1 to 10 µM have been reported, but it is crucial to perform a dose-response curve for your specific cell line.[7][8]
-
Keep in mind that off-target effects are more likely at higher concentrations and with longer incubation times.
Q5: How does this compound treatment affect cellular signaling pathways?
By inhibiting ATP production and inducing metabolic stress, this compound can trigger several downstream signaling events. A key pathway activated is the AMP-activated protein kinase (AMPK) pathway.[9][10] AMPK is a central regulator of cellular energy homeostasis and its activation can lead to a variety of downstream effects, including the inhibition of anabolic processes and the stimulation of catabolic pathways to restore cellular energy balance. Furthermore, as mentioned, it can induce ER stress, leading to the activation of the UPR signaling cascade.[2][3]
Troubleshooting Guides
Issue 1: No response to this compound in a Seahorse XF Mito Stress Test (no decrease in Oxygen Consumption Rate - OCR).
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration | The sensitivity to this compound can vary significantly between cell types. Perform a dose-response titration (e.g., 0.5 µM to 5 µM) to determine the optimal concentration for your cells.[11] |
| Low cell density | Insufficient cell numbers may result in a signal that is too low to detect a significant change. Ensure you are using the recommended cell density for your cell type and plate format. |
| Poor cell health or adherence | Ensure cells are healthy, in the exponential growth phase, and properly adhered to the plate. |
| Reagent degradation | This compound solutions should be prepared fresh and protected from light. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[12] |
| Cells are primarily glycolytic | If your cells rely heavily on glycolysis for ATP production, the inhibition of oxidative phosphorylation may have a minimal effect on the basal OCR. |
Issue 2: Unexpected cell death or cytotoxicity at concentrations intended to only inhibit ATP synthase.
| Possible Cause | Troubleshooting Step |
| Off-target effects | You may be observing cytotoxicity due to the inhibition of store-operated calcium channels or induction of severe ER stress. Lower the concentration of this compound and reduce the incubation time. |
| High dependence on oxidative phosphorylation | Cell lines that are highly dependent on mitochondrial respiration for survival will be more sensitive to ATP synthase inhibition. |
| Nutrient depletion in media | Inhibition of oxidative phosphorylation increases reliance on glycolysis. Ensure the culture medium contains sufficient glucose. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell passage number or confluency | Use cells within a consistent passage number range and ensure a consistent level of confluency at the time of treatment. |
| Inconsistent reagent preparation | Prepare fresh working solutions of this compound for each experiment from a validated stock solution. |
| Duration of exposure | Precisely control the incubation time with this compound. |
Quantitative Data Summary
Table 1: Reported IC₅₀ and Working Concentrations of Oligomycin A
| Cell Line | Assay | Endpoint | Concentration/IC₅₀ | Reference |
| Jurkat T-cells | Calcium Influx (SOCE) | Inhibition | ~2 µM (IC₅₀) | [13] |
| Chinese Hamster Ovary (CHO) | Calcium Influx (SOCE) | Inhibition | ~2 µM (IC₅₀) | [13] |
| H1299 (Lung Carcinoma) | Cell Growth | Inhibition | 100 ng/mL (~0.13 µM) | [9] |
| SW480 (Colon Cancer) | Cell Viability (MTT) | 15.5% decrease | 1 µM (20h) | [8] |
| SW480 (Colon Cancer) | Cell Viability (MTT) | 20.1% decrease | 5 µM (20h) | [8] |
| A549 (Lung Carcinoma) | Cell Viability (MTT) | Inhibition | 10 µM (24h) | [14] |
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test
This protocol is adapted from standard Agilent Seahorse protocols to measure key parameters of mitochondrial function.[5][6][15]
Materials:
-
Seahorse XF96 or XFe24 cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for your cell type)
-
This compound (stock solution in DMSO)
-
FCCP (stock solution in DMSO)
-
Rotenone/Antimycin A (stock solution in DMSO)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO₂ incubator.
-
Medium Exchange: On the day of the assay, remove the culture medium from the cells and wash once with pre-warmed Seahorse XF assay medium. Add the final volume of assay medium to each well and incubate the plate in a 37°C non-CO₂ incubator for 1 hour.
-
Prepare Injection Compounds: Prepare working solutions of this compound (typically for a final concentration of 1-2 µM), FCCP (titrate for optimal concentration, e.g., 0.5-2 µM), and Rotenone/Antimycin A (e.g., 0.5 µM each) in the assay medium.
-
Load Sensor Cartridge: Load the injection compounds into the appropriate ports of the hydrated sensor cartridge.
-
Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure basal OCR, then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Protocol 2: Measurement of Store-Operated Calcium Entry (SOCE)
This protocol is a general guideline for measuring changes in intracellular calcium following store depletion.
Materials:
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Ca²⁺-free buffer (e.g., HBSS without Ca²⁺)
-
Thapsigargin (to deplete ER calcium stores)
-
This compound
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Seeding: Seed cells on a black-walled, clear-bottom 96-well plate or on coverslips suitable for microscopy.
-
Dye Loading: Load the cells with a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with Ca²⁺-free buffer to remove extracellular dye.
-
Pre-treatment: Incubate the cells with the desired concentration of this compound or vehicle control in Ca²⁺-free buffer for a specified time.
-
Store Depletion: Add thapsigargin (e.g., 1-2 µM) to the Ca²⁺-free buffer to deplete the ER calcium stores. This will cause a transient increase in intracellular calcium as it's released from the ER.
-
Measure SOCE: After the calcium levels from ER release have returned to near baseline, add a buffer containing CaCl₂ (e.g., 2 mM final concentration). The subsequent rise in intracellular calcium is due to SOCE.
-
Data Acquisition: Continuously record the fluorescence signal throughout the experiment. The magnitude and rate of the calcium increase after CaCl₂ addition are measures of SOCE. Compare the SOCE response in this compound-treated cells to the vehicle control.
Protocol 3: Annexin V Apoptosis Assay
This protocol uses Annexin V staining to detect early-stage apoptosis.
Materials:
-
Annexin V-FITC (or another fluorophore conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for the desired duration. Include both positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add additional 1X Binding Buffer and analyze the samples by flow cytometry within one hour.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Visualizations
Caption: On-target vs. Off-target effects of this compound.
Caption: AMPK activation by this compound.
Caption: Workflow for minimizing off-target effects.
References
- 1. tabaslab.com [tabaslab.com]
- 2. researchgate.net [researchgate.net]
- 3. Oligomycin A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. content.protocols.io [content.protocols.io]
- 6. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 7. Oligomycin-induced bioenergetic adaptation in cancer cells with heterogeneous bioenergetic organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. agscientific.com [agscientific.com]
- 13. Oligomycin inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
Technical Support Center: Refining Protocols for Measuring Mitochondrial Membrane Potential with 44-Homooligomycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for measuring mitochondrial membrane potential using 44-Homooligomycin A.
Introduction to this compound and Mitochondrial Membrane Potential
This compound belongs to the oligomycin family of macrolide antibiotics, which are potent inhibitors of F₀F₁ ATP synthase. The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular energy status, primarily generated by the electron transport chain (ETC).[1][2] By inhibiting ATP synthase, the primary consumer of the proton gradient, this compound is expected to induce a hyperpolarization of the mitochondrial inner membrane.[3][4][5] This characteristic makes it a useful tool for studying mitochondrial function and dysfunction. However, as with any experimental tool, optimizing its use is crucial for obtaining reliable and reproducible data.
Experimental Protocols
General Protocol for Assessing Mitochondrial Membrane Potential Changes with this compound
This protocol provides a general framework. Optimal concentrations of this compound and the chosen fluorescent probe, as well as incubation times, should be empirically determined for each cell type and experimental condition.
Materials:
-
Cells of interest
-
Culture medium
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Fluorescent mitochondrial membrane potential probe (e.g., TMRM, TMRE, or JC-1)
-
Uncoupler control: Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)[1][5][6]
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate (e.g., 96-well black, clear-bottom plate for plate reader assays) and allow them to adhere overnight.[7]
-
Probe Loading:
-
Prepare a working solution of the mitochondrial membrane potential probe in culture medium. The final concentration will depend on whether a quenching or non-quenching mode is desired.[1][8]
-
Remove the culture medium from the cells and add the probe-containing medium.
-
Incubate the cells in the dark for 30-60 minutes at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the uncoupler control (FCCP/CCCP) in culture medium.
-
After probe incubation, gently remove the probe-containing medium and replace it with the medium containing the test compounds.
-
Include wells with untreated cells (negative control) and cells treated with the uncoupler (positive control for depolarization).
-
-
Incubation: Incubate the plate for the desired period (e.g., 30 minutes to several hours) at 37°C.
-
Measurement:
-
Measure fluorescence using the appropriate instrument (plate reader, microscope, or flow cytometer).
-
For ratiometric dyes like JC-1, measure both green and red fluorescence.[9]
-
Data Analysis
The change in mitochondrial membrane potential is determined by the fluorescence intensity. For non-quenching dyes, an increase in fluorescence indicates hyperpolarization, while a decrease suggests depolarization. For quenching mode dyes, the opposite is true.[8] For ratiometric dyes, the ratio of red to green fluorescence is used to determine the relative membrane potential.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Incomplete removal of probe-containing medium. - Autofluorescence from cells or medium. - Use of a fluorescent quencher for extracellular dye may be necessary.[10] | - Wash cells gently with buffer after probe loading. - Include a well with unstained cells to measure background. - Use phenol red-free medium during the assay. |
| No change in fluorescence with this compound | - Ineffective concentration of this compound. - Insufficient incubation time. - Cells are metabolically inactive or compromised. | - Perform a dose-response experiment to determine the optimal concentration. - Optimize the incubation time. - Ensure cells are healthy and metabolically active before the experiment. |
| Unexpected decrease in fluorescence with this compound (using non-quenching dye) | - Off-target effects at high concentrations. - Cell death or mitochondrial dysfunction induced by the compound. - Use of quenching concentrations of the dye.[6] | - Lower the concentration of this compound. - Perform a cell viability assay in parallel. - Verify the dye concentration is in the non-quenching range for your cell type. |
| High well-to-well variability | - Uneven cell seeding. - Inconsistent washing steps. - Photobleaching of the fluorescent probe. | - Ensure a single-cell suspension before seeding. - Standardize all liquid handling steps. - Minimize exposure of the plate to light. |
| FCCP/CCCP control shows no effect or an unexpected effect | - Incorrect concentration of the uncoupler. - The dye is used at a concentration that leads to quenching, where depolarization results in an increased signal.[6] | - Titrate the FCCP/CCCP concentration to find the optimal depolarizing concentration. - If using a quenching concentration of the dye, a higher signal after FCCP treatment is expected.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on mitochondrial membrane potential?
A1: As an inhibitor of ATP synthase, this compound is expected to block the flow of protons back into the mitochondrial matrix through the synthase. This leads to an accumulation of protons in the intermembrane space, resulting in a hyperpolarization (increase) of the mitochondrial membrane potential.[3][4][5]
Q2: How do I choose the right fluorescent probe to use with this compound?
A2: The choice of probe depends on the experimental question and the available instrumentation.
-
TMRM (Tetramethylrhodamine, methyl ester) and TMRE (Tetramethylrhodamine, ethyl ester): These are single-wavelength, non-ratiometric dyes that accumulate in mitochondria based on the membrane potential. They are suitable for both qualitative and quantitative measurements and can be used in quenching or non-quenching mode.[1]
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): This is a ratiometric dye that forms red fluorescent aggregates in healthy, polarized mitochondria and exists as green fluorescent monomers in the cytoplasm and in depolarized mitochondria. The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization that is less sensitive to mitochondrial mass.[9]
Q3: What are appropriate controls to include in my experiment?
A3: It is crucial to include the following controls:
-
Negative Control: Untreated cells to establish the baseline mitochondrial membrane potential.
-
Positive Control for Depolarization: Cells treated with a known mitochondrial uncoupler like FCCP or CCCP. This confirms that the chosen probe can detect a decrease in ΔΨm.[1][5]
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) to account for any solvent effects.
Q4: Can changes in plasma membrane potential affect my results?
A4: Yes, changes in the plasma membrane potential can influence the accumulation of cationic dyes in the cytoplasm, which in turn affects their uptake into the mitochondria.[8] It is important to consider this, especially if your experimental treatment is known to affect the plasma membrane potential. Using specific inhibitors or ionophores for the plasma membrane can help dissect these effects.
Q5: How can I be sure that the observed fluorescence changes are not due to changes in mitochondrial mass or morphology?
A5: This is a critical consideration. You can normalize the fluorescence signal to a mitochondrial-mass-independent parameter. One approach is to use a mitochondrial-targeted fluorescent protein (e.g., Mito-GFP) or a mitochondrial-mass-sensitive dye that is independent of membrane potential (e.g., MitoTracker Green) to normalize the signal from the potential-dependent probe.
Visualizations
Caption: Mechanism of this compound-induced mitochondrial hyperpolarization.
Caption: General experimental workflow for measuring ΔΨm with this compound.
Caption: Factors influencing the interpretation of fluorescence data in ΔΨm assays.
References
- 1. youtube.com [youtube.com]
- 2. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. domainex.co.uk [domainex.co.uk]
Technical Support Center: Addressing Variability in Cancer Cell Line Sensitivity to 44-Homooligomycin A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 44-Homooligomycin A. Our goal is to help you navigate the inherent variability in cancer cell line sensitivity to this potent mitochondrial ATP synthase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a macrolide antibiotic that potently inhibits the F0 subunit of mitochondrial H+-ATP synthase (also known as Complex V)[1]. This inhibition blocks the translocation of protons across the inner mitochondrial membrane, thereby halting oxidative phosphorylation (OXPHOS) and the primary pathway of ATP synthesis in respiring cells. This disruption of cellular energy metabolism can lead to apoptosis in cancer cells that are highly dependent on mitochondrial respiration.
Q2: Why do different cancer cell lines show varying sensitivity to this compound?
A2: The variability in sensitivity is multifactorial and can be attributed to the inherent heterogeneity of cancer cells. Key factors include:
-
Metabolic Phenotype: Cancer cells exhibit a spectrum of metabolic profiles. Cells that are highly reliant on OXPHOS for ATP production are generally more sensitive to this compound. In contrast, cells that are more glycolytic (the "Warburg effect") can still generate sufficient ATP through glycolysis and are thus more resistant[2][3].
-
Genetic and Transcriptional Instability: Cancer cell lines are known to have significant genetic and transcriptional differences, even within the same cell line from different laboratories or at different passage numbers. These variations can affect the expression of the drug target, components of apoptotic pathways, or drug efflux pumps.
-
Mitochondrial Mass and Function: Alterations in mitochondrial mass, morphology, and the expression of electron transport chain components can influence a cell's dependence on OXPHOS and its susceptibility to mitochondrial inhibitors.
-
Activation of Survival Pathways: Resistant cells may activate compensatory signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, to promote glycolysis and cell survival under conditions of mitochondrial stress[2].
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy[4].
Q3: I am not seeing the expected level of cytotoxicity. What are some initial troubleshooting steps?
A3: First, verify the concentration and stability of your this compound stock solution. We recommend preparing fresh dilutions for each experiment. Second, ensure your cell line has been recently authenticated and is free from contamination. Finally, consider the metabolic state of your cells; culture conditions, such as glucose concentration in the medium, can significantly impact sensitivity.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
| Possible Cause | Suggestion |
| Inconsistent Cell Seeding Density | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before each experiment. |
| Edge Effects in Multi-well Plates | The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Variations in Drug Dilution | Prepare a fresh serial dilution of this compound for each experiment. Ensure thorough mixing at each dilution step. |
| Cell Line Instability | High passage numbers can lead to genetic drift and altered phenotypes. Use cells with a low passage number and regularly re-start cultures from frozen stocks. |
| Incubation Time | The duration of drug exposure can significantly impact the IC50 value. Standardize the incubation time across all experiments. |
Issue 2: My Cell Line Appears Resistant to this compound
| Possible Cause | Troubleshooting Step |
| High Glycolytic Rate | Measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) to determine the metabolic profile of your cell line. Highly glycolytic cells are expected to be more resistant. |
| Overexpression of Drug Efflux Pumps | Perform a western blot to assess the expression levels of P-glycoprotein (ABCB1/MDR1) and other relevant ABC transporters. Co-treatment with an efflux pump inhibitor (e.g., verapamil) can help confirm this mechanism. |
| Mutation in ATP Synthase | While rare, mutations in the F0 subunit of ATP synthase could confer resistance. Sequence the relevant mitochondrial DNA to investigate this possibility. |
| Activation of Pro-Survival Signaling | Analyze the activation of pathways like AMPK and Akt by western blotting for phosphorylated forms of these proteins. These pathways can promote cell survival in the face of mitochondrial stress. |
Data Presentation
The sensitivity of cancer cell lines to ATP synthase inhibitors like Oligomycin A (a close analog of this compound) can vary significantly. The following table summarizes representative IC50 values from the literature to illustrate this variability.
| Cell Line | Cancer Type | IC50 of Oligomycin A | Reference |
| MCF7 | Breast Cancer | ~100 nM | [3] |
| MDA-MB-231 | Breast Cancer | ~5-10 µM | [3] |
Note: The IC50 values can be influenced by the specific experimental conditions, including the assay used and the duration of drug exposure.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration.
-
Harvest the cells by trypsinization and collect any floating cells from the medium.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Mitochondrial and Signaling Proteins
This protocol is for assessing the expression levels of proteins involved in mitochondrial function and signaling pathways that may contribute to this compound sensitivity.
Materials:
-
Cell culture dishes
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ATP5A, anti-P-gp, anti-p-AMPK, anti-AMPK, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like beta-actin to normalize protein levels.
Visualizations
Caption: Experimental workflow for assessing cell line sensitivity.
Caption: Signaling pathways in response to ATP synthase inhibition.
Caption: Troubleshooting decision tree for drug resistance.
References
Technical Support Center: Managing the Preclinical Toxicity of 4-Homooligomycin A
This technical support center provides researchers, scientists, and drug development professionals with strategies to mitigate the toxicity of 4-Homooligomycin A in preclinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity for 4-Homooligomycin A?
A1: 4-Homooligomycin A, a potent inhibitor of mitochondrial F₀F₁ ATP synthase, primarily exerts its toxicity by disrupting cellular energy metabolism.[1][2] By blocking the proton channel of ATP synthase, it inhibits oxidative phosphorylation, leading to a sharp decrease in ATP production.[1][2] This energy depletion can trigger a cascade of adverse cellular events, including mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, cell death.[3][4]
Q2: What are the common adverse effects observed with 4-Homooligomycin A in preclinical studies?
A2: While specific data for 4-Homooligomycin A is limited, based on its mechanism of action as a mitochondrial toxin, expected adverse effects in preclinical studies would likely involve organs with high energy demands.[5][6] These may include cardiotoxicity, neurotoxicity, and nephrotoxicity.[5][6] Common observable signs in animal models could include lethargy, weight loss, and labored breathing. At the cellular level, toxicity manifests as decreased cell viability, apoptosis, and necrosis.[4]
Q3: Are there any general strategies to reduce the toxicity of experimental compounds like 4-Homooligomycin A?
A3: Yes, several general strategies can be employed to mitigate the toxicity of investigational drugs in preclinical settings. These can be broadly categorized into formulation-based approaches and co-administration of protective agents.[7] Formulation strategies aim to modify the pharmacokinetic profile of the compound to reduce peak plasma concentrations (Cmax) while maintaining therapeutic efficacy.[7] Co-administration of cytoprotective agents, such as antioxidants, can help to counteract the specific mechanisms of toxicity.[8][9]
Troubleshooting Guide: Preclinical Toxicity of 4-Homooligomycin A
This guide provides solutions to specific problems that may arise during the preclinical evaluation of 4-Homooligomycin A.
| Problem | Potential Cause | Recommended Solution |
| High in vitro cytotoxicity at desired therapeutic concentrations. | Inhibition of ATP synthase leading to rapid cellular energy depletion. | 1. Co-administration with antioxidants: Supplement cell culture media with antioxidants like N-acetylcysteine (NAC) or Vitamin E to mitigate oxidative stress.[3] 2. Optimize incubation time: Reduce the duration of exposure to 4-Homooligomycin A to minimize acute toxicity while still observing the desired biological effect. |
| Significant in vivo toxicity (e.g., weight loss, mortality) at anticipated efficacious doses. | Systemic mitochondrial dysfunction and organ damage in high-energy demand tissues. | 1. Investigate alternative formulations: Explore formulation strategies such as liposomal encapsulation or nano-suspensions to alter the biodistribution and reduce peak plasma concentrations.[7][10] 2. Co-administer cytoprotective agents: Consider the co-administration of agents that support mitochondrial function or combat oxidative stress, such as Coenzyme Q10.[3] |
| Observed cardiotoxicity in animal models. | High energy dependence of cardiomyocytes, making them particularly vulnerable to mitochondrial toxins.[5][6] | 1. Implement cardiac monitoring: Include rigorous cardiovascular monitoring (e.g., ECG, echocardiography) in preclinical toxicology studies. 2. Test cardioprotective co-therapies: Evaluate the efficacy of co-administering cardioprotective agents. |
| Poor solubility of 4-Homooligomycin A leading to formulation challenges and variable exposure. | The hydrophobic nature of macrolides like oligomycins.[1] | 1. Utilize enabling formulations: Employ solubility-enhancing excipients or formulation technologies such as solid dispersions or nanosuspensions.[10][11] 2. Conduct thorough formulation screening: Systematically screen different vehicles and excipients to identify a stable and biocompatible formulation that provides consistent drug exposure.[12][13] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Antioxidant Co-administration
Objective: To determine if co-administration of an antioxidant can reduce the cytotoxicity of 4-Homooligomycin A in a relevant cell line.
Materials:
-
Target cell line (e.g., a cancer cell line for oncology studies)
-
Cell culture medium and supplements
-
4-Homooligomycin A
-
N-acetylcysteine (NAC)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 4-Homooligomycin A in a suitable solvent (e.g., DMSO). Prepare a stock solution of NAC in sterile water or PBS.
-
Treatment:
-
Group 1 (Control): Treat cells with vehicle control.
-
Group 2 (4-Homooligomycin A alone): Treat cells with a serial dilution of 4-Homooligomycin A.
-
Group 3 (NAC alone): Treat cells with a fixed concentration of NAC.
-
Group 4 (Combination): Treat cells with the serial dilution of 4-Homooligomycin A in combination with the fixed concentration of NAC.
-
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for 4-Homooligomycin A in the presence and absence of NAC.
Protocol 2: Evaluation of a Nanosuspension Formulation in a Rodent Model
Objective: To compare the in vivo toxicity profile of a 4-Homooligomycin A nanosuspension to a standard solution formulation.
Materials:
-
4-Homooligomycin A
-
Nanosuspension formulation of 4-Homooligomycin A
-
Standard solution formulation of 4-Homooligomycin A (e.g., in a solution with co-solvents)
-
Rodent model (e.g., mice or rats)
-
Dosing vehicles
-
Equipment for clinical observations, body weight measurement, and blood collection.
Methodology:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week.
-
Group Allocation: Randomly assign animals to treatment groups:
-
Group 1: Vehicle control for the standard formulation.
-
Group 2: Standard formulation of 4-Homooligomycin A at three dose levels (low, mid, high).
-
Group 3: Vehicle control for the nanosuspension.
-
Group 4: Nanosuspension of 4-Homooligomycin A at three dose levels corresponding to the standard formulation.
-
-
Dosing: Administer the formulations via the intended clinical route (e.g., oral gavage, intravenous injection) for a specified duration (e.g., 7 or 14 days).
-
Monitoring:
-
Conduct daily clinical observations for signs of toxicity.
-
Measure body weights at regular intervals.
-
Collect blood samples at designated time points for pharmacokinetic and clinical pathology analysis.
-
-
Terminal Procedures: At the end of the study, perform a complete necropsy and collect tissues for histopathological examination.
-
Data Analysis: Compare the toxicity endpoints (clinical signs, body weight changes, clinical pathology, histopathology) between the standard formulation and nanosuspension groups.
Visualizations
Signaling Pathway of 4-Homooligomycin A-Induced Toxicity
Caption: Proposed mechanism of 4-Homooligomycin A toxicity and the protective role of antioxidants.
Experimental Workflow for Toxicity Mitigation
Caption: A logical workflow for addressing the preclinical toxicity of 4-Homooligomycin A.
References
- 1. agscientific.com [agscientific.com]
- 2. Oligomycin - Wikipedia [en.wikipedia.org]
- 3. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imedpub.com [imedpub.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. Prediction of the effect of formulation on the toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acs.org [acs.org]
Validation & Comparative
Validating the Antitumor Effect of 44-Homooligomycin A in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antitumor effects of 44-Homooligomycin A in xenograft models of colon cancer. Due to the limited availability of detailed in vivo studies on this compound, this guide utilizes data from its close structural analog, Oligomycin A, as a predictive proxy. The information presented herein is intended to support further research and development of this class of compounds as potential anticancer agents.
Executive Summary
This compound, a macrolide antibiotic, has demonstrated potent antitumor activities in vitro and in vivo against Colon 26 carcinoma.[1] While specific xenograft studies detailing its efficacy are scarce, its structural similarity to Oligomycin A allows for a comparative assessment of its potential. Oligomycin A, a known inhibitor of mitochondrial ATP synthase, exhibits significant antiproliferative effects on colorectal cancer (CRC) cells.[2][3] This guide compares the reported in vitro efficacy of Oligomycin A against colorectal cancer cell lines with the established in vivo efficacy of standard-of-care chemotherapeutics, 5-Fluorouracil (5-FU) and Irinotecan, in relevant colon cancer xenograft models. This comparative analysis aims to provide a framework for validating the therapeutic potential of this compound.
Comparative Efficacy Analysis
The following tables summarize the available data on the efficacy of Oligomycin A (in vitro) and standard chemotherapeutic agents (in vivo) against colon cancer models. It is important to note that the data for Oligomycin A is derived from in vitro assays and serves as an indicator of its potential antitumor activity in vivo.
Table 1: In Vitro Efficacy of Oligomycin A against Colorectal Cancer Cells
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| Oligomycin A | RKO (human colon carcinoma) | Sulforhodamine B (SRB) assay | Cell Proliferation | Significant inhibition of cell proliferation at concentrations ≥ 1.25 µg/mL | [2] |
| Oligomycin A | HCT15, HCT116 (human colon carcinoma) | MTT assay | Cell Viability | Significant inhibition of viability in acid-adapted cells | [4] |
Table 2: In Vivo Efficacy of Standard Chemotherapeutic Agents in Colon Cancer Xenograft Models
| Compound | Xenograft Model | Administration Route & Schedule | Endpoint | Result | Reference |
| 5-Fluorouracil (5-FU) | HCT116 (human colon carcinoma) | Not specified | Tumor Growth | Slower tumor growth rate in combination with TTFields | [3] |
| 5-Fluorouracil (5-FU) | DLD-1, SW620 (human colon carcinoma) | Not specified | Tumor Volume | Reduction in tumor volume | [4] |
| Irinotecan | HT29, HCT116 (human colon carcinoma) | Not specified | Tumor Growth Inhibition | Significant tumor growth inhibition in HT29 (39%) and HCT116 (44%) xenografts | |
| Irinotecan | MC38 (murine colon adenocarcinoma) | 5 or 15 mg/kg, every third day for 24 days | Tumor Growth | Reduced average tumor growth to 1428 mm³ (5mg/kg) and 691 mm³ (15mg/kg) compared to 3363 mm³ in vehicle-treated group |
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound and Oligomycin A belong to the family of macrolide antibiotics that act as potent inhibitors of mitochondrial F0F1-ATP synthase.[5][6][7] This enzyme is crucial for the production of ATP through oxidative phosphorylation. By blocking the proton channel of ATP synthase, these compounds disrupt the mitochondrial respiratory chain, leading to a decrease in cellular ATP levels and subsequent induction of apoptosis in cancer cells.[6][7]
dot
Caption: Mechanism of action of this compound.
Experimental Protocols
This section outlines the general methodologies for conducting in vivo xenograft studies to validate the antitumor effects of this compound.
Cell Lines and Culture
-
Cell Line: Colon 26 (murine colon carcinoma) is a suitable cell line. Other human colorectal cancer cell lines such as HCT116, HT29, DLD-1, or COLO 205 can also be used.
-
Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Xenograft Model Establishment
-
Animals: Female athymic nude mice (4-6 weeks old) are commonly used.
-
Tumor Cell Inoculation: A suspension of 1 x 10^6 to 5 x 10^6 Colon 26 cells in 0.1 mL of serum-free medium or PBS is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is measured every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2. Treatment is typically initiated when tumors reach a volume of 100-200 mm³.
dot
Caption: Experimental workflow for xenograft studies.
Drug Administration
-
This compound: The optimal dose and schedule need to be determined through dose-escalation studies. Based on its class of compounds, intraperitoneal (i.p.) or intravenous (i.v.) administration would be appropriate.
-
5-Fluorouracil: A typical dose is 20-50 mg/kg, administered i.p. or i.v., daily or on a cyclical schedule.
-
Irinotecan: A common dose is 15-50 mg/kg, administered i.p. or i.v., on various schedules (e.g., once a week for 3 weeks).
Endpoint Analysis
-
Primary Endpoint: Tumor growth inhibition. This is assessed by comparing the tumor volumes in the treated groups to the control (vehicle-treated) group.
-
Secondary Endpoints:
-
Body Weight: Monitored to assess drug toxicity.
-
Survival Analysis: Kaplan-Meier survival curves can be generated.
-
Immunohistochemistry: Analysis of tumor tissues for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
-
Western Blot Analysis: To confirm the inhibition of downstream signaling pathways in tumor lysates.
-
Conclusion and Future Directions
The available evidence on Oligomycin A strongly suggests that this compound holds promise as an antitumor agent for colorectal cancer. Its mechanism of action, targeting mitochondrial respiration, represents a distinct and potentially effective strategy against cancer cells.
To rigorously validate its therapeutic potential, further preclinical studies are essential. Specifically, in vivo xenograft studies using the Colon 26 model are required to determine the optimal dosing, administration schedule, and to directly compare its efficacy against standard-of-care agents like 5-Fluorouracil and Irinotecan. Such studies will provide the critical data needed to advance this compound towards clinical development.
References
- 1. 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of Acetate-Induced Apoptosis of Colorectal Cancer Cells by Cathepsin D Inhibition Depends on Oligomycin A-Sensitive Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Oligomycin - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 44-Homooligomycin A and Oligomycin A: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 44-Homooligomycin A and Oligomycin A, two closely related macrolide antibiotics known for their potent inhibition of mitochondrial ATP synthase. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced differences in their biological activities and potential therapeutic applications.
Structural and Mechanistic Overview
Both this compound and Oligomycin A are produced by species of Streptomyces bacteria and share a common mechanism of action.[1] They are potent inhibitors of the F1Fo-ATP synthase, a critical enzyme in cellular energy metabolism.[2] Specifically, they bind to the Fo subunit of the enzyme, blocking the proton channel and thereby inhibiting oxidative phosphorylation.[2][3] This disruption of ATP synthesis leads to a cascade of cellular events, including the induction of apoptosis, making them valuable tools in cancer research.[2]
The primary structural difference between the two compounds lies in a single alkyl group substitution: this compound possesses an ethyl group at carbon 26, whereas Oligomycin A has a methyl group at the same position. This seemingly minor structural alteration can influence their biological potency and selectivity.
Comparative Biological Activity
While both compounds exhibit significant biological effects, this section details the currently available quantitative data for their antitumor and antifungal activities. A direct comparison is challenging due to the limited publicly available data for this compound.
Antitumor Activity
Both oligomycins have demonstrated potent antitumor activities. Oligomycin A has been extensively studied against a wide range of cancer cell lines. This compound, isolated from Streptomyces bottropensis, has also been reported to have potent antitumor effects in vitro and in vivo.[4]
Table 1: In Vitro Antitumor Activity of Oligomycin A
| Cell Line | Cancer Type | IC50 / GI50 | Reference |
| NCI-60 Panel | Various | GI50: 10 nM | [1] |
| K562 | Chronic Myelogenous Leukemia | Not Specified | [1] |
| SH-SY5Y | Neuroblastoma | IC50: 29 µM (24h) | [1] |
| MCF7 | Breast Cancer | IC50: ~100 nM | [5] |
| MDA-MB-231 | Breast Cancer | IC50: ~5-10 µM | [5] |
Note: IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Antifungal Activity
Both compounds are known to possess antifungal properties. However, detailed comparative studies with Minimum Inhibitory Concentration (MIC) values against a standardized panel of fungal strains are not extensively documented in accessible literature. This compound has been reported to have antifungal activity but was inactive against Gram-positive and Gram-negative bacteria and yeast at concentrations up to 1,000 µg/mL.[4] Oligomycin A also exhibits antifungal activity.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and Oligomycin A.
Measurement of Mitochondrial Respiration (Seahorse XF Assay)
This protocol outlines the measurement of oxygen consumption rate (OCR) to assess the impact of the compounds on mitochondrial respiration.
Materials:
-
Seahorse XF96 or similar extracellular flux analyzer
-
Cell culture microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin A / this compound
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Rotenone/Antimycin A solution
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Compound Preparation: Prepare stock solutions of the test compounds (Oligomycin A, this compound), FCCP, and Rotenone/Antimycin A in the assay medium.
-
Assay Setup:
-
Replace the cell culture medium with the pre-warmed assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load the hydrated sensor cartridge with the test compounds and mitochondrial inhibitors into the appropriate injection ports. A typical injection strategy is:
-
Port A: Test compound (Oligomycin A or this compound)
-
Port B: FCCP (to measure maximal respiration)
-
Port C: Rotenone/Antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration)
-
-
-
Data Acquisition: Place the cell culture plate and the loaded cartridge into the Seahorse XF analyzer and initiate the measurement protocol. The instrument will measure OCR at baseline and after the sequential injection of the compounds.
-
Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.
ATP Synthase Activity Assay (ATP Hydrolysis)
This spectrophotometric assay measures the ATP hydrolysis activity of isolated mitochondria, which is inhibited by oligomycins.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 5 mM MgCl2)
-
ATP solution
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
Oligomycin A / this compound
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NADH, PEP, LDH, and PK.
-
Mitochondria Addition: Add a known amount of isolated mitochondria to the reaction mixture and incubate to establish a baseline.
-
Initiation of Reaction: Initiate the ATP hydrolysis reaction by adding ATP. The breakdown of ATP to ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Inhibitor Addition: After a stable rate of ATP hydrolysis is observed, add the test compound (Oligomycin A or this compound) to the cuvette.
-
Data Measurement: Continuously record the absorbance at 340 nm to measure the rate of NADH oxidation before and after the addition of the inhibitor.
-
Data Analysis: Calculate the rate of ATP hydrolysis from the change in absorbance over time. The inhibitory effect of the compound is determined by comparing the rate of hydrolysis in the presence and absence of the inhibitor.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflows for Oligomycin A and this compound.
Caption: Mechanism of ATP Synthase Inhibition.
Caption: Seahorse XF Experimental Workflow.
Conclusion
References
Unveiling the Anticancer Potential of 44-Homooligomycin A and its Analogs: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
A comprehensive analysis of the structure-activity relationships (SAR) of 44-Homooligomycin A and its analogs reveals critical insights into their potential as anticancer agents. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their biological performance, supported by experimental data and detailed methodologies.
This compound belongs to the oligomycin family of macrolides, potent inhibitors of mitochondrial F0F1-ATP synthase. By targeting this crucial enzyme, these compounds disrupt cellular energy production, leading to cytotoxicity in cancer cells. Understanding the relationship between their chemical structure and biological activity is paramount for the design of novel, more effective, and selective anticancer drugs.
Comparative Cytotoxicity of this compound Analogs
Recent studies have focused on modifying the C33 side chain of the oligomycin scaffold to explore the impact on cytotoxic activity. The following table summarizes the in vitro cytotoxicity (IC50) of this compound and its key analogs against human cancer cell lines.
| Compound | Modification at C33 | K562 (Leukemia) IC50 (µM) | HCT116 (Colon Carcinoma) IC50 (µM) |
| This compound | -CH(OH)CH2CH3 (natural) | Data not available | Data not available |
| Oligomycin A | -CH(OH)CH3 | Potent (IC50 in nM range)[1] | Potent (IC50 in µM range)[1] |
| Analog 1 | 33-O-mesyl-oligomycin A | Inactive | Inactive |
| Analog 2 | 33-azido-33-deoxy-oligomycin A | 0.8[2] | 1.0[2] |
| Analog 3 | 33-deoxy-33-(4-phenyl-1,2,3-triazol-1-yl)oligomycin A | 0.1[2] | 0.3[2] |
| Analog 4 | 33-deoxy-33-(4-methoxycarbonyl-1,2,3-triazol-1-yl)oligomycin A | 0.2[2] | 0.4[2] |
| Analog 5 | 33-deoxy-33-(4-(N,N-dimethylaminoethyl)carboxamido-1,2,3-triazol-1-yl)oligomycin A | 0.3[2] | 0.5[2] |
| Analog 6 | 33-dehydrooligomycin A | Reduced activity compared to Oligomycin A[3] | Reduced activity compared to Oligomycin A[3] |
Key Findings from SAR Studies:
-
Modification of the C33 hydroxyl group is crucial for biological activity. Mesylation of this group leads to a loss of cytotoxicity.[2]
-
Introduction of an azido group at C33 restores and, in some cases, enhances cytotoxic activity.[2]
-
Further derivatization of the azido group into triazole moieties generally leads to potent anticancer activity, with some analogs exhibiting IC50 values in the sub-micromolar range.[2]
-
Oxidation of the C33 hydroxyl to a ketone (33-dehydrooligomycin A) results in a derivative with reduced antiproliferative activity.[3]
Mechanism of Action: Induction of Apoptosis via ER Stress
Oligomycin A and its analogs exert their cytotoxic effects not only through ATP synthase inhibition but also by inducing apoptosis through the endoplasmic reticulum (ER) stress pathway. This signaling cascade provides an alternative mechanism for cell killing, which is particularly relevant in the context of cancer therapy.
Caption: Oligomycin A-induced apoptosis signaling pathway.
Oligomycin A-induced mitochondrial dysfunction triggers ER stress, leading to the activation of the IRE1α pathway.[4][5][6][7] This results in the splicing of XBP1 mRNA and subsequent upregulation of the transcription factor CHOP. CHOP, in turn, increases the expression of Death Receptor 5 (DR5) on the cell surface, sensitizing cancer cells to TRAIL-mediated apoptosis.[8]
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the cytotoxic activity and mechanism of action of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., K562, HCT116)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-CHOP, anti-DR5, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
The chemical modification of this compound, particularly at the C33 position, has a profound impact on its cytotoxic activity. The development of triazole-containing analogs has yielded compounds with potent, sub-micromolar anticancer activity. The elucidation of the ER stress-mediated apoptotic pathway provides a deeper understanding of their mechanism of action and opens new avenues for therapeutic intervention. This guide serves as a valuable resource for the rational design and development of next-generation ATP synthase inhibitors for cancer therapy.
Caption: Workflow for SAR studies of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cytotoxicity of oligomycin A derivatives modified in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validating the Specificity of Mitochondrial ATP Synthase Inhibitors: A Comparative Guide Focused on the Oligomycin Family
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of novel compounds targeting mitochondrial ATP synthase, using the well-characterized oligomycin family of inhibitors as a primary point of comparison. A thorough understanding of a compound's specificity is paramount for accurate interpretation of experimental results and for the advancement of safe and effective therapeutics. This guide will delve into the experimental data, detailed protocols, and visual representations of key concepts to aid researchers in this critical validation process.
Introduction to Mitochondrial ATP Synthase Inhibition
Mitochondrial ATP synthase (also known as Complex V) is a crucial enzyme complex responsible for the majority of cellular ATP production through oxidative phosphorylation. Its intricate structure and vital function make it a significant target for both research tools and potential therapeutic agents. The oligomycins, a class of macrolide antibiotics produced by Streptomyces species, are potent and well-studied inhibitors of the F₀ subunit of mitochondrial ATP synthase, effectively blocking the proton translocation required for ATP synthesis.[1][2] While highly effective, the clinical use of oligomycins has been limited by their toxicity.[3]
This guide will focus on the comparative analysis of oligomycins to illustrate the process of validating inhibitor specificity. We will also reference 44-Homooligomycin A, a known but less-studied analogue of Oligomycin A, to highlight the existence of diverse structural variants and the imperative for their rigorous characterization.
Comparative Analysis of ATP Synthase Inhibitors
A critical step in validating a new inhibitor is to compare its potency against known standards. While specific inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) values can vary depending on the experimental conditions (e.g., isolated mitochondria vs. whole cells, substrate concentrations), a comparative analysis provides a benchmark for a new compound's efficacy.
| Compound | Target Subunit | Typical IC₅₀ Range (in vitro) | Key Distinguishing Features |
| Oligomycin A | F₀ (c-ring) | 10 - 100 nM | Highly potent inhibitor of mitochondrial ATP synthase; less effective against bacterial ATP synthase.[2][4] |
| Oligomycin B | F₀ (c-ring) | Similar to Oligomycin A | Structurally very similar to Oligomycin A, often found in mixtures. |
| Oligomycin C | F₀ (c-ring) | Similar to Oligomycin A | Another common analogue in the oligomycin complex. |
| This compound | F₀ (c-ring) | Data not readily available | An analogue of Oligomycin A with an ethyl group substitution, highlighting the structural diversity within the oligomycin family.[3] |
| Venturicidin A | F₀ (c-ring) | nM to low µM range | Inhibits both mitochondrial and bacterial ATP synthase.[1] |
| Bz-423 | F₁ (OSCP) | µM range | Binds to the Oligomycin Sensitivity Conferring Protein (OSCP) of the F₁ subunit. |
Note: The IC₅₀ values are approximate and can vary significantly based on the assay system. It is crucial to determine these values under consistent experimental conditions for valid comparison.
Experimental Protocols for Specificity Validation
Validating the specificity of a new ATP synthase inhibitor requires a multi-faceted approach, including direct enzyme inhibition assays, cellular assays of mitochondrial function, and assessment of off-target effects.
Direct Inhibition of Mitochondrial ATP Synthase Activity
a) ATP Synthesis Assay (Coupled Respiration):
This assay measures the rate of ATP synthesis by isolated mitochondria in the presence of a respiratory substrate and ADP. The inhibition of this process is a direct measure of the compound's effect on ATP synthase.
-
Principle: The rate of oxygen consumption by isolated mitochondria is measured in different respiratory states. State 3 respiration (active ATP synthesis) is initiated by adding ADP, and the inhibitory effect of the compound on this state is quantified.
-
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, MgCl₂, EGTA, and HEPES)
-
Respiratory substrates (e.g., glutamate/malate for Complex I, succinate for Complex II)
-
ADP solution
-
Test compound and known inhibitors (e.g., Oligomycin A)
-
Oxygen electrode system (e.g., Clark-type electrode or Seahorse XF Analyzer)
-
-
Procedure:
-
Add isolated mitochondria to the respiration buffer in the oxygen electrode chamber and allow them to equilibrate to obtain a stable State 2 respiration rate (substrate-dependent, ADP-limited).
-
Add the test compound at various concentrations and incubate for a defined period.
-
Initiate State 3 respiration by adding a known amount of ADP.
-
Measure the rate of oxygen consumption.
-
As a control, add a known inhibitor like Oligomycin A to completely block ATP synthase-linked respiration.
-
Calculate the percentage of inhibition of State 3 respiration at each concentration of the test compound to determine the IC₅₀ value.
-
b) ATP Hydrolysis (ATPase) Assay:
This assay measures the reverse reaction of ATP synthase, where ATP is hydrolyzed to ADP and inorganic phosphate (Pi). This is often measured in uncoupled mitochondria or with the isolated F₁ subunit.
-
Principle: The rate of ATP hydrolysis is determined by measuring the production of ADP or Pi over time. A common method is a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
Materials:
-
Isolated mitochondria (can be freeze-thawed to uncouple) or purified F₁-ATPase
-
Assay buffer (e.g., containing Tris-HCl, KCl, MgCl₂)
-
ATP solution
-
Coupling enzymes (pyruvate kinase and lactate dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Test compound and known inhibitors
-
Spectrophotometer
-
-
Procedure:
-
In a cuvette, combine the assay buffer, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add the mitochondrial preparation or F₁-ATPase and the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time, which is proportional to the rate of ATP hydrolysis.
-
Calculate the specific activity and the percentage of inhibition for each concentration of the test compound to determine the IC₅₀ value.
-
Cellular Assays for Mitochondrial Function
a) Seahorse XF Cellular Flux Analysis:
This technology allows for the real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in live cells, providing insights into mitochondrial respiration and glycolysis.
-
Principle: By sequentially injecting different metabolic modulators (including the test compound and known inhibitors like oligomycin), a profile of mitochondrial function can be generated.
-
Procedure:
-
Plate cells in a Seahorse XF microplate and allow them to adhere.
-
Replace the growth medium with Seahorse XF assay medium and incubate.
-
Measure the basal OCR and ECAR.
-
Inject the test compound and measure the change in OCR.
-
Subsequently, inject oligomycin to inhibit ATP synthase, followed by an uncoupler (e.g., FCCP) to measure maximal respiration, and finally a mixture of rotenone and antimycin A to shut down mitochondrial respiration and determine non-mitochondrial oxygen consumption.
-
The decrease in OCR after the injection of the test compound, relative to the ATP-linked respiration (basal OCR minus oligomycin-insensitive OCR), indicates its inhibitory effect on ATP synthase.
-
b) Glucose vs. Galactose Media Assay:
This assay assesses the cell's reliance on oxidative phosphorylation versus glycolysis for survival.
-
Principle: Cells grown in glucose-containing medium can generate ATP through both glycolysis and oxidative phosphorylation. However, when grown in a medium where glucose is replaced by galactose, cells are forced to rely on oxidative phosphorylation. A compound that is toxic to cells only in the galactose medium is likely targeting mitochondrial function.
-
Procedure:
-
Plate cells in two sets of plates with either glucose-containing or galactose-containing medium.
-
Treat the cells with a range of concentrations of the test compound.
-
After a set incubation period (e.g., 24-48 hours), assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
A significantly lower IC₅₀ value in the galactose medium compared to the glucose medium suggests mitochondrial toxicity.
-
Assessing Off-Target Effects
It is crucial to investigate potential off-target effects to ensure the observed phenotype is a direct result of ATP synthase inhibition.
-
Counter-screening: Test the compound against other related targets, such as other ATPases (e.g., Na⁺/K⁺-ATPase, Ca²⁺-ATPase) or other components of the electron transport chain.
-
Whole-cell profiling: Utilize techniques like proteomics or transcriptomics to identify broader cellular changes induced by the compound.
-
Phenotypic screening: Observe the effects of the compound in various cell lines with different metabolic profiles or in model organisms to identify unexpected biological activities.
Visualizing the Concepts
Diagrams generated using Graphviz (DOT language) can help to visualize the complex processes involved in validating inhibitor specificity.
Caption: Mechanism of mitochondrial ATP synthesis and sites of action for various inhibitors.
Caption: A logical workflow for validating the specificity of a novel ATP synthase inhibitor.
Caption: A logical comparison of the known specificity profiles of different ATP synthase inhibitors.
Conclusion
Validating the specificity of a novel mitochondrial ATP synthase inhibitor is a rigorous but essential process. By employing a combination of direct enzyme assays, cell-based functional screens, and off-target profiling, researchers can build a strong case for the specific mechanism of action of their compound. The oligomycin family provides an excellent benchmark for these comparisons, and the existence of analogues like this compound underscores the need for detailed characterization of each new chemical entity. This guide provides the foundational knowledge and experimental framework to enable researchers to confidently assess the specificity of their compounds, thereby accelerating the path from discovery to reliable research tools and potential therapeutics.
References
Unveiling the Potential of 44-Homooligomycin A in Overcoming Anticancer Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant hurdle in the successful treatment of cancer. Tumor cells can develop resistance to a wide array of structurally and mechanistically diverse anticancer drugs, often leading to therapeutic failure. This guide explores the potential of 44-Homooligomycin A, using its close structural analog Oligomycin A as a proxy, to counteract these resistance mechanisms. We present a comparative analysis of its efficacy, delve into the underlying signaling pathways, and provide detailed experimental protocols to facilitate further research in this critical area.
Overcoming Doxorubicin Resistance: A Case Study
Studies on Oligomycin A have demonstrated its ability to bypass resistance to doxorubicin, a widely used chemotherapeutic agent. This effect is particularly relevant in cancer cells that overexpress P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for effluxing anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.
Quantitative Analysis of Anticancer Activity
The following tables summarize the cytotoxic and anti-stem cell activity of Oligomycin A across various cancer cell lines.
Table 1: Cytotoxicity of Oligomycin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Duration |
| HCT-116 | Colon Carcinoma | 0.9 µM | 72 hours |
| K562 | Chronic Myelogenous Leukemia | 0.2 µM | 72 hours |
| SH-SY5Y | Neuroblastoma | 29 µM | 24 hours |
Table 2: Efficacy of Oligomycin A in Reducing Cancer Stem Cell-like Properties
| Cell Line | Cancer Type | Assay | IC50 Value |
| MCF7 | Breast Adenocarcinoma | Mammosphere Formation | ~100 nM |
| MDA-MB-231 | Breast Adenocarcinoma | Mammosphere Formation | ~5-10 µM |
Deciphering the Mechanism of Action: Signaling Pathways
Oligomycin A exerts its anticancer effects through a multi-pronged approach, primarily by targeting mitochondrial function and modulating key signaling pathways involved in apoptosis and drug resistance.
Inhibition of Mitochondrial F0F1-ATPase
The primary mechanism of action of Oligomycin A is the inhibition of the F0 subunit of mitochondrial F0F1-ATPase (ATP synthase)[1]. This blockage disrupts the proton channel, inhibiting oxidative phosphorylation and leading to a decrease in cellular ATP production. This ATP depletion can directly impact the function of ATP-dependent efflux pumps like P-glycoprotein.
Caption: Inhibition of F0F1-ATPase by Oligomycin A.
Overcoming P-glycoprotein-Mediated Doxorubicin Resistance
In doxorubicin-resistant cancer cells, Oligomycin A has been shown to block the activity of P-glycoprotein[2][3]. By inhibiting ATP synthesis, Oligomycin A deprives P-gp of the energy required to pump doxorubicin out of the cell. This leads to an increased intracellular accumulation of doxorubicin, restoring its cytotoxic effects.
Caption: Oligomycin A blocks P-gp-mediated doxorubicin efflux.
Induction of Apoptosis
Oligomycin A can trigger apoptosis in cancer cells through the mitochondrial pathway. Inhibition of F0F1-ATPase leads to depolarization of the mitochondrial membrane, which in turn causes the release of cytochrome c into the cytoplasm[2][3]. Cytochrome c then activates a cascade of caspases, leading to programmed cell death.
Caption: Apoptosis induction pathway by Oligomycin A.
Experimental Protocols
To facilitate further investigation into the cross-resistance profiles of this compound, we provide detailed protocols for key in vitro assays.
Experimental Workflow
The following diagram outlines a general workflow for assessing the ability of a compound to overcome drug resistance.
Caption: General experimental workflow for cross-resistance studies.
Cell Viability Assay (AlamarBlue)
This assay quantitatively measures cell proliferation and cytotoxicity.
Materials:
-
AlamarBlue™ cell viability reagent
-
96-well plates
-
Cancer cell lines (drug-sensitive and resistant)
-
Complete cell culture medium
-
Test compounds (this compound, Doxorubicin)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds, alone and in combination. Include untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add AlamarBlue™ reagent to each well (10% of the culture volume) and incubate for 1-4 hours at 37°C, protected from light.[4][5][6][7]
-
Measure fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.[4][5]
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values.
Doxorubicin Accumulation Assay (Flow Cytometry)
This method measures the intracellular accumulation of doxorubicin, which is naturally fluorescent.
Materials:
-
Drug-sensitive and resistant cancer cell lines
-
Doxorubicin
-
Oligomycin A
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with Oligomycin A for a specified time (e.g., 1 hour).
-
Add doxorubicin to the cell culture medium and incubate for a defined period (e.g., 1-3 hours).
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cells in PBS for flow cytometric analysis.
-
Measure the intracellular fluorescence of doxorubicin using a flow cytometer (excitation ~488 nm, emission ~590 nm).[8][9][10][11]
P-glycoprotein Expression (Western Blot)
This technique is used to detect and quantify the levels of P-glycoprotein in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibody against P-glycoprotein (e.g., C219)[12][13]
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against P-glycoprotein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
Mammosphere Formation Assay
This assay is used to assess the population of cancer stem-like cells, which are often implicated in drug resistance.
Materials:
-
Ultra-low attachment plates
-
Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Test compounds
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells at a low density (e.g., 500-1,000 cells/well) in ultra-low attachment 6-well plates with mammosphere culture medium containing the test compounds.[14][15]
-
Incubate for 7-10 days without disturbing the plates.
-
Count the number of mammospheres (spheres > 50 µm in diameter) formed in each well using a microscope.
-
Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.
Conclusion
The available evidence on Oligomycin A suggests that this compound holds promise as a therapeutic agent capable of circumventing multidrug resistance in cancer. Its ability to inhibit the primary driver of MDR, the P-glycoprotein efflux pump, by targeting cellular energy metabolism, presents a compelling strategy for re-sensitizing resistant tumors to conventional chemotherapies. The experimental protocols provided in this guide offer a framework for further research to validate these findings with this compound and to explore its potential in combination therapies. Further investigation into the specific cross-resistance profile and the broader applicability of this compound across different cancer types is warranted to fully elucidate its clinical potential.
References
- 1. Oligomycin - Wikipedia [en.wikipedia.org]
- 2. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondria-Targeting Drug Oligomycin Blocked P-Glycoprotein Activity and Triggered Apoptosis in Doxorubicin-Resistant HepG2 Cells | Semantic Scholar [semanticscholar.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 7. allevi3d.com [allevi3d.com]
- 8. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Video: Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines [jove.com]
- 15. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Machinery: A Guide to the Genetic Validation of 44-Homooligomycin A's Mechanism of Action
For researchers, scientists, and drug development professionals, establishing a clear and definitive mechanism of action is a cornerstone of therapeutic development. This guide provides a comprehensive overview of genetic approaches to validate the mechanism of action of 44-Homooligomycin A, a putative inhibitor of mitochondrial ATP synthase. By leveraging powerful techniques such as CRISPR-Cas9 screens, siRNA-mediated gene silencing, and analysis of drug-resistant mutants, researchers can unequivocally confirm the molecular target and downstream cellular consequences of this compound.
While direct experimental data for the novel compound this compound is not yet widely available, its structural similarity to the well-characterized ATP synthase inhibitor, Oligomycin A, provides a robust framework for its mechanistic validation. This guide will use Oligomycin A as a reference to illustrate the application and interpretation of genetic validation techniques, which are directly translatable to the study of this compound.
The Target: Mitochondrial ATP Synthase
Mitochondrial ATP synthase, a multi-subunit complex embedded in the inner mitochondrial membrane, is the primary engine of cellular energy production. It harnesses the electrochemical gradient generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate. The complex consists of two main domains: the F1 particle, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the Fo particle, which is embedded in the inner membrane and forms the proton channel.
Oligomycin A and its analogs are known to bind to the Fo domain, specifically to the c-subunit ring, thereby blocking proton translocation and inhibiting ATP synthesis. This disruption of cellular energy production ultimately leads to cell death.
Genetic Validation Strategies: A Comparative Overview
Genetic approaches offer a highly specific and powerful means to validate the molecular target of a drug. By manipulating the expression or sequence of the putative target gene, researchers can observe corresponding changes in drug sensitivity, providing direct evidence of a drug-target interaction. The three primary genetic methods for validating the mechanism of action of an ATP synthase inhibitor like this compound are:
-
CRISPR-Cas9 Screens: Genome-wide or targeted CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to a specific compound.
-
siRNA-Mediated Gene Silencing: Targeted knockdown of specific ATP synthase subunits using small interfering RNAs (siRNAs) can assess the impact of reduced target expression on drug efficacy.
-
Analysis of Drug-Resistant Mutants: The selection and characterization of mutants that exhibit resistance to the compound can pinpoint the specific binding site and validate the target.
The following sections will delve into the experimental methodologies and expected outcomes for each of these approaches, providing a clear roadmap for the genetic validation of this compound.
CRISPR-Cas9 Screens: Unbiased Target Identification
Genome-wide CRISPR-Cas9 knockout screens are a powerful tool for unbiasedly identifying genes that are essential for the cytotoxic effects of a compound. In the context of an ATP synthase inhibitor, a screen would identify genes whose loss of function leads to cell survival in the presence of the drug.
Expected Outcome: A CRISPR screen performed with a compound like Oligomycin A is expected to enrich for sgRNAs targeting subunits of the ATP synthase complex. This is because the loss of an essential subunit would render the entire complex non-functional, making the cells insensitive to a drug that targets that complex.
A study investigating genes involved in maintaining mitochondrial membrane potential upon disruption of the electron transport chain with a cocktail of inhibitors including Oligomycin A, identified subunits of the ATP synthase as essential for inducing cell death. This provides strong evidence that a functional ATP synthase is required for the cytotoxic effects of these inhibitors.
Table 1: Top Gene Hits from a Hypothetical CRISPR Screen with an ATP synthase Inhibitor
| Gene Symbol | Gene Name | Function | Fold Enrichment (Drug vs. Vehicle) |
| ATP5F1E | ATP synthase, H+ transporting, mitochondrial F1 complex, epsilon subunit | Component of the F1 domain of ATP synthase | 25.6 |
| ATP5MC1 | ATP synthase, H+ transporting, mitochondrial Fo complex, subunit c1 | Component of the Fo domain proton channel | 22.1 |
| ATP5PD | ATP synthase, H+ transporting, mitochondrial F1 complex, delta subunit | Component of the F1 domain of ATP synthase | 18.9 |
| TMEM70 | Transmembrane protein 70 | ATP synthase assembly factor | 15.3 |
This table represents hypothetical data based on expected outcomes from a CRISPR screen with an ATP synthase inhibitor.
Experimental Protocol: Genome-Wide CRISPR-Cas9 Screen
-
Library Transduction: A lentiviral library of single-guide RNAs (sgRNAs) targeting all genes in the genome is transduced into a population of Cas9-expressing cells.
-
Drug Selection: The transduced cell population is split and treated with either the vehicle (e.g., DMSO) or a lethal concentration of this compound.
-
Genomic DNA Extraction and Sequencing: After a period of selection, genomic DNA is extracted from the surviving cells in both the vehicle and drug-treated populations. The sgRNA sequences are amplified by PCR and sequenced using next-generation sequencing.
-
Data Analysis: The frequency of each sgRNA in the drug-treated population is compared to its frequency in the vehicle-treated population. sgRNAs that are significantly enriched in the drug-treated population target genes whose knockout confers resistance to the compound.
siRNA-Mediated Gene Silencing: Targeted Validation
Following the identification of ATP synthase subunits as top hits in a CRISPR screen, targeted knockdown of individual subunits using siRNAs can provide further validation. This approach allows for the controlled reduction of a specific protein's expression, enabling a direct assessment of its role in mediating the drug's effects.
Expected Outcome: Knockdown of an essential ATP synthase subunit is expected to cause a rightward shift in the dose-response curve of this compound, indicating a decrease in potency (increase in IC50). This is because the reduced number of functional ATP synthase complexes requires a higher concentration of the inhibitor to achieve the same level of cell death.
Table 2: Hypothetical IC50 Values of this compound in Control and ATP Synthase Subunit Knockdown Cells
| Cell Line | Target Gene | IC50 (nM) | Fold Change in IC50 |
| Control (scrambled siRNA) | - | 10 | 1 |
| ATP5MC1 Knockdown | ATP5MC1 | 150 | 15 |
| ATP5F1E Knockdown | ATP5F1E | 120 | 12 |
This table represents hypothetical data illustrating the expected shift in IC50 upon siRNA-mediated knockdown of ATP synthase subunits.
Experimental Protocol: siRNA Knockdown and Dose-Response Analysis
-
siRNA Transfection: Cells are transfected with siRNAs specifically targeting the mRNA of an ATP synthase subunit (e.g., ATP5MC1) or a non-targeting control (scrambled) siRNA.
-
Protein Knockdown Confirmation: After 48-72 hours, protein lysates are collected, and the efficiency of knockdown is confirmed by Western blotting.
-
Dose-Response Assay: Control and knockdown cells are seeded in multi-well plates and treated with a serial dilution of this compound.
-
Cell Viability Measurement: After a set incubation period (e.g., 72 hours), cell viability is assessed using a suitable assay (e.g., CellTiter-Glo).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated for both control and knockdown cells by fitting the dose-response data to a sigmoidal curve.
Analysis of Drug-Resistant Mutants: Pinpointing the Binding Site
The generation and characterization of mutants that are resistant to a drug provide the most definitive evidence of its molecular target. Mutations that confer resistance often occur within the drug's binding site on the target protein, preventing the drug from binding effectively.
Expected Outcome: Sequencing the ATP synthase subunit genes of cells that have developed resistance to this compound is expected to reveal point mutations in the gene encoding the c-subunit (ATP5MC1, ATP5MC2, or ATP5MC3). These mutations are likely to alter amino acid residues that are critical for the binding of the drug. For Oligomycin A, resistance mutations have been well-characterized in the c-subunit of ATP synthase.
Table 3: Known Oligomycin A Resistance Mutations in the ATP Synthase c-Subunit (Yeast)
| Mutation | Location | Effect on Oligomycin A Binding |
| A59V | Transmembrane Helix 2 | Reduces affinity |
| F64L | Transmembrane Helix 2 | Steric hindrance |
| L57P | Transmembrane Helix 2 | Disrupts helix packing |
This table provides examples of known Oligomycin A resistance mutations in yeast, which can guide the search for similar mutations conferring resistance to this compound.
Experimental Protocol: Generation and Analysis of Drug-Resistant Mutants
-
Generation of Resistant Clones: A population of cells is treated with a gradually increasing concentration of this compound over a prolonged period. This selects for the outgrowth of spontaneously arising resistant clones.
-
Isolation of Resistant Clones: Single-cell clones are isolated from the resistant population.
-
Confirmation of Resistance: The resistance of the isolated clones is confirmed by performing a dose-response assay and comparing their IC50 to that of the parental cell line.
-
Gene Sequencing: Genomic DNA is extracted from the resistant clones, and the coding sequences of the ATP synthase subunit genes (particularly the c-subunit genes) are amplified by PCR and sequenced to identify any mutations.
-
Functional Validation of Mutations: The identified mutations can be introduced into the parental cell line using CRISPR-Cas9-mediated gene editing to confirm that they are sufficient to confer resistance to this compound.
Conclusion
The genetic validation of this compound's mechanism of action is a critical step in its development as a potential therapeutic agent. By employing a combination of unbiased genome-wide CRISPR screens, targeted siRNA-mediated gene silencing, and the characterization of drug-resistant mutants, researchers can build a compelling and multi-faceted case for its on-target activity. The convergence of evidence from these orthogonal genetic approaches will provide a high degree of confidence that this compound exerts its cytotoxic effects through the specific inhibition of mitochondrial ATP synthase. This rigorous validation will not only elucidate the compound's fundamental biology but also pave the way for its further preclinical and clinical investigation.
Comparative Transcriptomic Analysis of Cancer Cells Treated with Mitochondrial Transcription Inhibitors
A guide for researchers, scientists, and drug development professionals on the transcriptomic effects of targeting mitochondrial transcription in cancer cells. This guide provides a comparative overview of currently researched compounds, outlining their impact on gene expression and cellular pathways.
This guide will focus on the comparative effects of Mito-Chlor, SQD1, and IMT1, for which transcriptomic data is available, to provide a framework for understanding the consequences of this anti-cancer strategy.
Comparative Performance of Mitochondrial Transcription Inhibitors
The following table summarizes the key characteristics and transcriptomic impacts of various mitochondrial transcription inhibitors based on available research. This allows for a side-by-side comparison of their efficacy and mechanisms of action.
| Feature | Mito-Chlor | SQD1 | IMT1 |
| Target | Mitochondrial DNA (mtDNA) transcription | Mitochondrial DNA (mtDNA) transcription | Allosteric inhibitor of mitochondrial RNA polymerase (POLRMT)[1] |
| Cancer Cell Line(s) Studied | Pancreatic cancer cells (MIA PaCa-2)[2][3] | Pancreatic cancer cells (MIA PaCa-2)[2][3] | RKO, HeLa, and MiaPaCa-2 cells[1] |
| IC50 Value | Not specified in provided abstracts | 1.3 μM in MIA PaCa-2 cells[2][3] | RKO: 521.8 nM, MiaPaCa-2: 291.4 nM, HeLa: 29.9 nM[1] |
| Key Transcriptomic Findings | Shares a similar genome-wide transcriptomic profile with SQD1[2] | Shares a similar transcriptomic profile with Mito-Chlor[2] | Causes a rapid drop in mitochondrial transcript levels[1] |
| Effects on Mitochondrial Function | Reduces expression of mitochondrial proteins, interferes with mitochondrial membrane potential, and impairs oxidative phosphorylation[2][3] | Does not reduce the expression of mitochondrial proteins, interfere with membrane potential, or impair oxidative phosphorylation[2][3] | Abolishes OXPHOS system biogenesis[1] |
| Impact on Reactive Oxygen Species (ROS) | Increased cellular and mitochondrial ROS[2][3] | Increased cellular and mitochondrial ROS[2][3] | Not specified in provided abstracts |
| Affected Signaling Pathways | Stimulates similar signaling pathways in response to oxidative stress as SQD1[2][3] | Stimulates similar signaling pathways in response to oxidative stress as Mito-Chlor[2][3] | Resistance mechanisms involve mTORC1 and VHL pathways[1] |
Experimental Protocols
Understanding the methodologies used to generate the transcriptomic data is crucial for interpreting the results and designing future experiments. Below are detailed protocols for key experiments typically involved in the comparative transcriptomics of cancer cells treated with mitochondrial inhibitors.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., MIA PaCa-2, RKO, HeLa) are cultured in appropriate media (e.g., DMEM, EMEM) supplemented with fetal bovine serum and antibiotics.[4]
-
Drug Preparation: The mitochondrial transcription inhibitors (Mito-Chlor, SQD1, IMT1) are dissolved in a suitable solvent, such as DMSO, to create stock solutions.
-
Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the drugs at various concentrations (including a vehicle control, e.g., DMSO). Cells are incubated for a specified period (e.g., 48 hours) before harvesting for analysis.
RNA Sequencing (RNA-Seq)
-
RNA Extraction: Total RNA is extracted from the treated and control cancer cells using a commercially available kit (e.g., Mammalian Total RNA Extraction Kit).[5] The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., Nanodrop) and a bioanalyzer.[5]
-
Library Preparation: Ribosomal RNA (rRNA) is depleted from the total RNA samples.[5] The remaining RNA is then used to construct sequencing libraries using a kit such as the NEBNext Ultra II RNA Library Prep Kit for Illumina.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control: The raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38).
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and differential expression between the drug-treated and control groups is determined using software such as DESeq2 or edgeR.
-
Pathway and Gene Ontology Analysis: Genes that are significantly differentially expressed are then used for pathway and Gene Ontology (GO) enrichment analysis to identify the biological processes and signaling pathways affected by the drugs.
Visualizing the Impact: Signaling Pathways and Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for comparative transcriptomic analysis.
Caption: Signaling pathway of mitochondrial transcription inhibition.
References
- 1. embopress.org [embopress.org]
- 2. Discovery of Mitochondrial Transcription Inhibitors Active in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Mitochondrial Transcription Inhibitors Active in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Transcriptomics and Proteomics of Cancer Cell Lines Cultivated by Physiological and Commercial Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 44-Homooligomycin A: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 44-Homooligomycin A, a cytotoxic and potentially carcinogenic macrolide antibiotic. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection.
I. Immediate Safety and Handling Precautions
This compound is a hazardous compound that requires careful handling in a controlled laboratory environment. Based on information for closely related compounds, it should be treated as a combustible liquid that is harmful if swallowed or inhaled, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A fully buttoned lab coat is mandatory.
-
Respiratory Protection: When handling the solid form or creating solutions, work in a certified chemical fume hood.
Engineering Controls:
-
All work with this compound, including weighing, reconstituting, and aliquoting, must be performed in a designated area within a chemical fume hood to prevent inhalation of aerosols or dust.
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For larger spills, follow your institution's emergency procedures for hazardous chemical spills.
-
Contaminated materials must be collected in a sealed, labeled container for hazardous waste disposal.
II. Quantitative Data on Stability
| Condition | Stability | Source |
| Lyophilized (solid) | Stable for up to 24 months at -20°C, protected from light. | [1] |
| In DMSO Solution | Use within 3 months when stored at -20°C to prevent loss of potency. Aliquot to avoid multiple freeze-thaw cycles. | [1][2] |
| In Ethanol Solution | Soluble at 200 mg/mL. Stability data is not specified, but similar precautions as for DMSO solutions should be taken. | [2] |
III. Detailed Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash. The recommended primary method of disposal is incineration by a licensed hazardous waste management company. For laboratories that must chemically inactivate small residual amounts, the following experimental protocol is provided.
Experimental Protocol: Chemical Inactivation of this compound using Sodium Bisulfite
This protocol is based on the general principle of using a reducing agent to chemically modify and inactivate cytotoxic compounds.
Materials:
-
Waste this compound (in solution or as a solid residue in containers)
-
Sodium bisulfite (NaHSO₃)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
pH indicator strips or a calibrated pH meter
-
Appropriate hazardous waste containers
Procedure:
-
Preparation:
-
Perform all steps in a certified chemical fume hood.
-
Prepare a 10% (w/v) solution of sodium bisulfite in water. For example, dissolve 10 g of sodium bisulfite in 90 mL of water.
-
-
Inactivation:
-
For liquid waste containing this compound, add the 10% sodium bisulfite solution in a 1:1 volume ratio.
-
For containers with solid residue, rinse the container with a small amount of an appropriate solvent (e.g., DMSO, ethanol) to dissolve the remaining compound, and then add the sodium bisulfite solution.
-
Stir the mixture at room temperature for a minimum of 12 hours to ensure complete reaction.
-
-
Neutralization:
-
After the inactivation period, check the pH of the solution.
-
Neutralize the solution to a pH between 6.0 and 8.0 by adding 1 M NaOH or 1 M HCl dropwise as needed.
-
-
Disposal of Treated Waste:
-
Even after chemical inactivation, the resulting solution should be collected in a designated hazardous waste container.
-
Label the container clearly as "Chemically Treated this compound Waste" and include the date and contents.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
IV. Visual Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety Protocol for Handling 44-Homooligomycin A
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Handling Guidelines
The following document provides critical safety and logistical information for the handling and disposal of 44-Homooligomycin A. Given the potent bioactivity and potential hazards associated with this compound, adherence to these procedural guidelines is mandatory to ensure personnel safety and prevent environmental contamination. This compound should be handled with the same precautions as other cytotoxic and hazardous compounds.
I. Hazard Identification and Risk Assessment
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[1]
-
Chronic Effects: Potential for carcinogenic, mutagenic, or teratogenic effects, as is common with many cytotoxic agents.[2][3]
A thorough risk assessment should be conducted before any handling of this compound.
II. Personal Protective Equipment (PPE)
The primary barrier against exposure to this compound is the correct and consistent use of appropriate PPE. The following table summarizes the required PPE for various handling scenarios.
| Activity | Required PPE | Specifications |
| Low-Risk Activities (e.g., handling sealed containers, transport within the lab) | - Single pair of gloves | Nitrile or latex, suitable for chemical handling. |
| Moderate-Risk Activities (e.g., weighing, preparing solutions in a ventilated enclosure) | - Double gloves- Disposable gown- Safety glasses with side shields | Inner glove tucked under the gown cuff, outer glove over the cuff.Moisture-resistant, long-sleeved with cuffs.[4]Provides basic splash protection. |
| High-Risk Activities (e.g., handling powders outside of a ventilated enclosure, risk of aerosol generation, cleaning spills) | - Double gloves- Disposable gown- Chemical splash goggles or face shield- Respiratory protection | Inner glove tucked under the gown cuff, outer glove over the cuff.Moisture-resistant, long-sleeved with cuffs.Full face shield is preferred to protect against splashes.[5]An N95 respirator or higher should be used if handling powders or there is a risk of aerosolization.[6] |
III. Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All work with solid this compound or concentrated solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Before starting, ensure the work area is clean and decontaminated.
-
Use disposable equipment (e.g., weighing papers, spatulas) whenever possible to reduce cross-contamination.
-
Handle the compound gently to avoid creating dust or aerosols.
2. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Clearly label all solutions with the compound name, concentration, date, and hazard symbols.
3. Administration and Experimental Use:
-
When administering the compound in experimental settings, use appropriate containment procedures.
-
All personnel involved in the procedure must be trained on the specific hazards and handling requirements.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert others.
-
A spill kit specifically for cytotoxic drugs must be readily available.
-
Personnel cleaning the spill must wear high-risk PPE.
-
Contain the spill using absorbent materials from the kit.[6]
-
Clean the area with an appropriate deactivating solution, followed by a detergent and water.
-
All materials used for cleanup must be disposed of as cytotoxic waste.[6]
IV. Disposal Plan
All waste contaminated with this compound must be treated as hazardous cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, gowns, labware) | - Place in a designated, leak-proof, and puncture-resistant cytotoxic waste container.- The container should be clearly labeled with a cytotoxic waste symbol. |
| Liquid Waste (e.g., unused solutions, contaminated media) | - Collect in a sealed, shatter-proof container.- Do not mix with other chemical waste unless compatibility has been confirmed.- The container must be clearly labeled as cytotoxic waste. |
| Sharps (e.g., needles, contaminated glassware) | - Dispose of immediately in a designated sharps container for cytotoxic waste.- Do not recap, bend, or break needles. |
All cytotoxic waste must be disposed of through the institution's hazardous waste management program in accordance with local and national regulations.
V. Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
